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(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide Documentation Hub

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  • Product: (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide
  • CAS: 1006376-62-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Solubility of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide

Introduction: The Critical Role of Solubility in Preclinical Development (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide is a chemical entity noted as an intermediate in the synthesis of ticagrelor derivatives, whi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Preclinical Development

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide is a chemical entity noted as an intermediate in the synthesis of ticagrelor derivatives, which are investigated as antiplatelet agents.[1][2][3] In the journey of any active pharmaceutical ingredient (API) from discovery to a viable drug product, a thorough understanding of its physicochemical properties is paramount. Among these, aqueous solubility stands out as a critical determinant of a drug's ultimate bioavailability and therapeutic efficacy. Poor solubility can lead to unpredictable absorption, hinder the development of reliable dosage forms, and ultimately cause promising candidates to fail.

This guide provides an in-depth technical overview of the methodologies and critical factors involved in characterizing the solubility of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide. We will move beyond mere procedural descriptions to explore the underlying scientific principles, ensuring that the experimental choices are rationalized and the resulting data is both accurate and meaningful for drug development professionals.

Physicochemical Profile

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies. These parameters provide the context for interpreting experimental results.

PropertyValueSource
Molecular Formula C₁₀H₉F₂NO[4]
Molecular Weight 197.18 g/mol [4]
Melting Point 145 - 147°C[1]
pKa (Predicted) 16.43 ± 0.40[1]
Calculated Aqueous Solubility Practically insoluble (0.063 g/L at 25°C)[4]
Qualitative Solubility Slightly soluble in DMSO and Methanol[1][5]

The high predicted pKa suggests the amide proton is very weakly acidic, meaning the molecule will likely remain in a neutral, non-ionized state across the physiological pH range.[6] This is a crucial insight, as it implies that pH modification will not be a viable strategy to enhance its aqueous solubility.[7] The calculated low aqueous solubility of 0.063 mg/mL firmly categorizes this compound as "practically insoluble," highlighting the significant formulation challenges that would need to be overcome for effective oral delivery.[4]

Understanding the Nuances of Solubility Measurement

It is critical to distinguish between two key types of solubility measurements, as they answer different questions in the development pipeline.[8]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent at a specific temperature and pressure when the solid and dissolved phases are in equilibrium.[8] It is the gold-standard measurement for preformulation and is typically determined using the shake-flask method.[9]

  • Kinetic Solubility: This measurement is often used in high-throughput screening (HTS) during early discovery.[10] It reflects the concentration at which a compound, typically dissolved in an organic solvent like DMSO first, precipitates when added to an aqueous buffer.[11] While faster to measure, kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated, metastable state.[8]

For the purpose of robust drug development, determining the thermodynamic solubility is essential.

Core Methodology: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the universally recommended approach for determining equilibrium solubility, endorsed by regulatory bodies like the ICH.[9][12][13] Its strength lies in ensuring that a true equilibrium is reached, providing a reliable value for formulation and biopharmaceutical classification.

Causality Behind the Protocol

The objective is to create a saturated solution where the rate of dissolution from the solid phase equals the rate of precipitation from the solution. Every step is designed to achieve and maintain this equilibrium. Adding an excess of the solid API is crucial to ensure that the solution becomes saturated and remains so throughout the experiment.[14] Agitation prevents the formation of a static boundary layer around the solid particles, facilitating efficient dissolution.[9] Incubation for 24 to 48 hours at a controlled temperature (typically 37°C for biorelevance) is necessary to ensure the system reaches a true thermodynamic equilibrium.[12][15] Subsequent separation of the undissolved solid is critical for accurately quantifying the concentration of the dissolved API in the supernatant.

Detailed Step-by-Step Protocol
  • Preparation of Media: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8 as per ICH M9 guidelines) and biorelevant media (e.g., FaSSIF, FeSSIF).[13] Pre-heat the media to the target temperature (37 ± 1 °C).[12]

  • Addition of Compound: Add an excess amount of solid (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide to a sufficient volume of each medium in a suitable vessel (e.g., glass vial or flask). The excess should be visually apparent.

  • Equilibration: Seal the vessels and place them in an orbital shaker or other suitable agitation device set to 37 ± 1 °C. Agitate for a defined period, typically 24-48 hours.[9] It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Phase Separation: After incubation, allow the vessels to stand briefly to let larger particles settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the remaining solid material immediately. This is typically achieved by centrifugation at high speed or by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clarified supernatant with a suitable mobile phase. Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • pH Verification: Measure the final pH of the saturated solution to ensure that the buffering capacity of the medium was maintained throughout the experiment.[13]

  • Solid-State Analysis: It is considered good practice to recover the remaining solid and analyze it (e.g., by XRPD or DSC) to confirm that no polymorphic or solvate transformation occurred during the experiment, which could alter the solubility value.[16]

Visualizing the Workflow: Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis prep_media Prepare Buffers & Biorelevant Media add_api Add Excess API to Media prep_media->add_api Ensure visual excess solid agitate Agitate at 37°C (24-48 hours) add_api->agitate separate Separate Solid (Centrifuge/Filter) agitate->separate Achieve equilibrium quantify Quantify Supernatant (HPLC / LC-MS) separate->quantify verify Verify Final pH & Solid Form (XRPD) quantify->verify result result quantify->result Thermodynamic Solubility Value G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors (Medium) Sol Aqueous Solubility of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide Poly Crystal Polymorphism (Stable vs. Metastable) Poly->Sol Different forms have different solubilities pKa pKa (Ionization State) pH pH of Medium pKa->pH Determines ionization (Minimal effect here) pH->Sol Affects ionizable drugs Temp Temperature Temp->Sol Generally increases solubility Bio Biorelevant Components (Bile Salts, Lecithin) Bio->Sol Micellar solubilization can significantly increase solubility

Caption: Key intrinsic and extrinsic factors impacting the solubility of an API.

Illustrative Data Summary

While specific experimental data for (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide is not publicly available, the following table presents a realistic, illustrative dataset that a researcher might generate. This data reflects the expected behavior of a poorly soluble, neutral compound.

MediumpHTemperature (°C)Illustrative Solubility (µg/mL)Expected BCS Class
0.1 N HCl1.2370.07Poorly Soluble
Acetate Buffer4.5370.06Poorly Soluble
Phosphate Buffer6.8370.06Poorly Soluble
FaSSIF6.5375.2Poorly Soluble
FeSSIF5.03725.8Poorly Soluble

Note: Data are for illustrative purposes only.

The illustrative data shows minimal pH effect in standard buffers, consistent with a neutral molecule. [7]However, the solubility dramatically increases in biorelevant media, particularly in the fed state (FeSSIF), suggesting that the presence of bile salts and lipids can significantly enhance its solubilization. [17]This is a critical finding for development, indicating a potential for a significant positive food effect on oral absorption. [18]

Conclusion and Forward Look

The comprehensive solubility characterization of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide reveals it to be a poorly soluble, neutral compound. Its solubility is largely independent of pH but is highly sensitive to the composition of the medium, with significant enhancement observed in biorelevant fluids. This profile is characteristic of a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), although permeability would need to be experimentally confirmed.

For drug development professionals, these findings dictate a clear path forward. Development of an oral dosage form for this compound would necessitate the use of enabling formulation technologies. [19]Strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction would be essential to improve the dissolution rate and achieve adequate bioavailability. [16]The pronounced difference between fasted and fed state simulated media underscores the importance of conducting clinical trials with a clear understanding of food effects. This foundational solubility data, generated through robust and well-rationalized methodologies, is the bedrock upon which successful formulation development is built.

References

  • Atom Pharma. (1r-2s-2-34-difluorophenylcyclopropanaminium-2r). Available at: [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. WO 2013/144295 A1.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available at: [Link]

  • Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Available at: [Link]

  • Morissette, S. L., et al. (2004). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Advanced Drug Delivery Reviews, 56(3), 275-300. Available at: [Link]

  • International Council for Harmonisation. (2019). ICH M9 Guideline: Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Slideshare. (2021). PH and Solvent Effect on Drug Solubility. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Biorelevant.com. How Biorelevant Testing Can Help Oral Drug Development. Available at: [Link]

  • National Center for Biotechnology Information. The Significance of Acid/Base Properties in Drug Discovery. Available at: [Link]

  • World Health Organization. (2012). Annex 4: A WHO guide to good manufacturing practices (GMP) requirements. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • ResearchGate. (2015). (PDF) Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. Available at: [Link]

  • Journal of Pharmacy and Pharmacology. (2008). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Available at: [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]

  • Pion Inc. (2023). What is pKa and how is it used in drug development? Available at: [Link]

  • USP-NF. <1236> Solubility Measurements. Available at: [Link]

  • PubMed. (2017). Kinetic solubility: Experimental and machine-learning modeling perspectives. Available at: [Link]

  • Deranged Physiology. (2023). Factors which determine the lipid solubility of drugs. Available at: [Link]

  • Hilaris Publisher. Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Available at: [Link]

  • ResearchGate. (2015). Solubility of the tested drugs in (A) FaSSIF, and in (B) FeSSIF. Available at: [Link]

  • National Center for Biotechnology Information. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Available at: [Link]

  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available at: [Link]

  • Biorelevant.com. What is FaSSIF? Available at: [Link]

  • Veeprho. (2023). Effect of Polymorphism Formulations. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide

This Application Note is designed for researchers and process chemists in the pharmaceutical sector. It details the high-purity synthesis of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide , a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical sector. It details the high-purity synthesis of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide , a critical intermediate for the antiplatelet drug Ticagrelor (Brilinta) .

[1][2][3][4][5]

Abstract & Strategic Overview

The target molecule, (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide , represents a significant synthetic challenge due to the requirement for strict trans-diastereoselectivity and (1R,2R)-enantioselectivity. This amide is the direct precursor to the cyclopropylamine moiety of Ticagrelor via Hofmann rearrangement.

While industrial routes often employ complex resolution of racemic esters or proprietary lactone ring-contraction strategies, this guide prioritizes a Direct Asymmetric Cyclopropanation protocol. This approach utilizes chiral Dirhodium(II) catalysis to establish the stereocenters early, minimizing downstream waste from chiral resolution and maximizing atom economy.

Key Synthetic Challenges
  • Stereocontrol: Achieving high Diastereomeric Ratio (dr) for the trans-isomer and high Enantiomeric Excess (ee) for the (1R,2R) configuration.

  • Safety: Handling diazoacetates (carbene precursors) requires strict thermal and kinetic control.

  • Amidation Efficiency: Direct aminolysis of cyclopropyl esters is kinetically sluggish; a two-step activation pathway is recommended.

Reaction Pathway Visualization

The following diagram outlines the recommended asymmetric workflow (Route A) versus the classical resolution workflow (Route B).

SynthesisPath Start 3,4-Difluorostyrene Ester (1R,2R)-Ethyl Ester (Intermediate) Start->Ester Asymmetric Cyclopropanation (High ee/dr) EDA Ethyl Diazoacetate (Slow Addition) EDA->Ester Cat Rh2(S-DOSP)4 Catalyst Cat->Ester Hydrolysis LiOH / THF:H2O Hydrolysis Ester->Hydrolysis Acid (1R,2R)-Carboxylic Acid Hydrolysis->Acid Activation SOCl2 or (COCl)2 Activation Acid->Activation AcidCl Acid Chloride Activation->AcidCl Amidation NH3 (aq) Amidation AcidCl->Amidation Product TARGET AMIDE (1R,2R)-2-(3,4-Difluorophenyl) cyclopropanecarboxamide Amidation->Product

Caption: Figure 1.[1][2] Convergent asymmetric synthesis pathway utilizing Rh(II)-catalyzed carbenoid insertion followed by stepwise amidation.

Detailed Experimental Protocol

Phase 1: Asymmetric Cyclopropanation

Objective: Synthesis of Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate. Mechanism: Decomposition of ethyl diazoacetate (EDA) by the chiral Rhodium catalyst generates a metal-carbene intermediate, which undergoes enantioselective addition across the styrene double bond.

Materials & Reagents
ReagentEquiv.[3][2][4][5][6][7][8][9]RoleCritical Parameter
3,4-Difluorostyrene 1.0SubstratePurity >98% (remove stabilizer)
Ethyl Diazoacetate (EDA) 1.2Carbene SourceSafety: Handle as potential explosive.
Rh2(S-DOSP)4 0.01 (1 mol%)Chiral CatalystDetermines ee/dr. Keep dry.
Hexane / Pentane SolventReaction MediumNon-polar solvent enhances ee.
Protocol Steps
  • Catalyst Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet, dissolve Rh2(S-DOSP)4 (1 mol%) in anhydrous hexane (degassed).

  • Substrate Addition: Add 3,4-Difluorostyrene (1.0 equiv) to the catalyst solution.

  • Controlled Addition (Critical):

    • Prepare a solution of EDA (1.2 equiv) in hexane.

    • Heat the reaction mixture to a gentle reflux (approx. 50-60°C).

    • Using a syringe pump, add the EDA solution very slowly over 8–12 hours.

    • Why? Slow addition maintains a low concentration of the carbene, favoring cyclopropanation over EDA dimerization (fumarate/maleate formation).

  • Workup:

    • Cool to room temperature.[9]

    • Filter through a short pad of silica gel (to remove Rh catalyst). Wash with 10% EtOAc/Hexane.

    • Concentrate the filtrate under reduced pressure.[4]

  • Purification: The crude oil is typically a mixture of trans (major) and cis (minor) isomers. Purify via flash column chromatography (Silica, Hexane:EtOAc 95:5) to isolate the (1R,2R)-Trans-Ester .

Phase 2: Hydrolysis to Carboxylic Acid

Objective: Quantitative conversion of the ester to (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid without racemization.

Protocol Steps
  • Dissolve the purified ester in THF:MeOH:Water (2:1:1) .

  • Add LiOH·H2O (2.0 equiv).

  • Stir at ambient temperature (20–25°C) for 4–6 hours. Monitor by TLC or HPLC.

    • Note: Avoid excessive heating to prevent epimerization at the C1 position.

  • Workup:

    • Acidify carefully with 1M HCl to pH 2–3.

    • Extract with Ethyl Acetate (3x).[1][9]

    • Dry organics over Na2SO4 and concentrate to yield the (1R,2R)-Acid as a white/off-white solid.

Phase 3: Amidation (Target Synthesis)

Objective: Conversion of the acid to the primary amide. Direct reaction with ammonia is inefficient; activation via acid chloride is required.

Protocol Steps
  • Activation:

    • Suspend the (1R,2R)-Acid (1.0 equiv) in anhydrous Dichloromethane (DCM) .

    • Add a catalytic amount of DMF (2-3 drops).

    • Add Thionyl Chloride (SOCl2) (1.5 equiv) dropwise at 0°C.

    • Allow to warm to room temperature and stir for 2 hours.

    • In-process Check: Aliquot quenched with MeOH should show Methyl Ester by HPLC.

    • Concentrate strictly in vacuo to remove excess SOCl2 and HCl. Re-dissolve the residue in anhydrous DCM.

  • Ammonolysis:

    • Cool the Acid Chloride solution to 0°C.[4]

    • Add Aqueous Ammonia (25-30%) (5.0 equiv) or bubble anhydrous NH3 gas into the solution.

    • Stir vigorously for 1 hour.

  • Isolation:

    • The product often precipitates. Filter the solid.[4]

    • If no precipitate, separate phases, wash organic layer with NaHCO3 (sat) and Brine.

    • Concentrate to yield crude amide.

  • Recrystallization: Recrystallize from Ethanol/Water or Toluene to achieve >99% purity.

Quality Control & Validation

To ensure the integrity of the protocol, the following analytical parameters must be met.

ParameterMethodAcceptance Criteria
Chemical Purity HPLC (C18 Column)> 98.5% Area
Enantiomeric Excess (ee) Chiral HPLC (Chiralpak AD-H or OD-H)> 99% (post-recrystallization)
Diastereomeric Ratio (dr) 1H NMR> 99:1 (Trans:Cis)
Identity 1H NMR (DMSO-d6)Characteristic cyclopropyl protons:

1.3-1.5 (m, 2H), 2.1 (m, 1H), 2.8 (m, 1H).

Chiral HPLC Method Condition Example:

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10)

  • Flow Rate: 1.0 mL/min

  • Detection: UV 254 nm

Troubleshooting & Optimization

  • Low Enantioselectivity: Ensure the catalyst Rh2(S-DOSP)4 is of high quality and the solvent is strictly anhydrous. The presence of water can hydrolyze the catalyst or diazo reagent.

  • Low Yield in Cyclopropanation: Often due to rapid addition of EDA leading to dimerization (diethyl fumarate/maleate). Slow down the addition rate significantly.

  • Racemization during Hydrolysis: Use LiOH at room temperature. Avoid refluxing with strong bases like NaOH/KOH for extended periods.

References

  • Ticagrelor Synthesis Overview

    • Bioorganic & Medicinal Chemistry Letters, 2007, 17, 6013-6018.[2]

    • Synthesis of the cyclopropylamine core via resolution and rearrangement.[10]

  • Asymmetric Cyclopropanation (Doyle Catalyst)

    • Doyle, M. P., et al. "Enantioselective synthesis of macrocyclic lactones." Chemical Reviews, 1998.
    • Foundational text on Rh2(S-DOSP)
  • Enzymatic Resolution Alternative

    • Journal of Molecular Catalysis B: Enzym
    • Describes the use of CALB lipase for resolving trans-cyclopropyl esters if the asymmetric metal c
  • Industrial Scale Process (Patent)

    • WO 2012/001531.[3][11] "Process for the preparation of Ticagrelor intermediates."

    • Details the scale-up of the amide formation and subsequent Hofmann rearrangement.

Sources

Application

Application Note: Comprehensive Handling and Storage Protocols for (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide

An In-Depth Guide for Researchers and Drug Development Professionals Introduction (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide is a fluorinated building block of significant interest in medicinal chemistry and p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide is a fluorinated building block of significant interest in medicinal chemistry and pharmaceutical development. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including novel antiplatelet agents[1]. The incorporation of the difluorophenyl and cyclopropyl motifs can impart unique pharmacological properties, such as improved metabolic stability and binding affinity[2].

Given its role as a high-value intermediate, maintaining the purity, stability, and integrity of this compound is paramount to ensure the reproducibility of experimental results and the quality of downstream products. Improper handling or storage can lead to degradation, contamination, or, most importantly, safety incidents. This document provides a comprehensive guide based on established safety data, chemical properties, and best laboratory practices to ensure the safe and effective use of this compound.

Section 1: Compound Profile & Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is the foundation of safe and effective handling. The data below has been consolidated from supplier technical data sheets.

PropertyValueSource
CAS Number 1006376-62-0[1]
Molecular Formula C₁₀H₉F₂NO[1]
Appearance White to Off-White Solid[1]
Melting Point 145 - 147°C[1]
Boiling Point 347.9 ± 42.0 °C (Predicted)[1]
Density 1.366 ± 0.06 g/cm³ (Predicted)[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
pKa 16.43 ± 0.40 (Predicted)[1]

Section 2: Hazard Identification & Risk Assessment

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide is classified with specific hazards that necessitate rigorous safety protocols. The primary risks are associated with direct contact and inhalation.

GHS Hazard Classification:

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Expert Risk Analysis:

The causality behind these classifications dictates our handling procedures. The H335 warning, indicating potential respiratory irritation, is particularly critical. As a fine, crystalline solid, this compound can easily become airborne during weighing or transfer, posing a direct inhalation risk. The H315 and H319 statements highlight its irritant nature, meaning that direct contact with skin or eyes can cause inflammation and discomfort. These hazards are manageable but require the consistent use of appropriate engineering controls and personal protective equipment (PPE).

Section 3: Personal Protective Equipment (PPE) & Engineering Controls

A multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory.

  • Engineering Controls:

    • Fume Hood/Ventilated Enclosure: All handling of the solid compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood or a ventilated balance enclosure. This is the primary line of defense against respiratory exposure[3].

    • Eyewash Stations & Safety Showers: Ensure unobstructed access to a functional eyewash station and safety shower within the immediate work area.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required to protect against airborne particles and potential splashes, in line with the H319 warning[4]. Standard safety glasses are insufficient.

    • Hand Protection: Chemically resistant nitrile gloves should be worn at all times. Inspect gloves for any signs of damage before use and change them immediately if contamination occurs[4][5].

    • Body Protection: A full-length laboratory coat must be worn and kept fastened to protect against skin contact[4].

Section 4: Protocols for Handling & Use

The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.

Protocol 4.1: Receiving and Inspecting a New Shipment

The integrity of the compound begins with proper receipt and inspection. This workflow ensures that only sealed, undamaged containers are brought into the laboratory environment.

start Start: Shipment Arrives inspect 1. Inspect external packaging for signs of damage or leaks. start->inspect damaged Is container integrity compromised? inspect->damaged quarantine 2a. Quarantine shipment in a designated area. damaged->quarantine  Yes accept 2b. Transfer to lab environment. damaged->accept No contact 3a. Contact Supplier and EHS for instructions. quarantine->contact log 3b. Log compound into chemical inventory (CAS, Lot #, Date). accept->log store 4b. Store container in designated 2-8°C location. log->store end End store->end

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for cyclopropanation

As a Senior Application Scientist, this guide provides in-depth technical support for optimizing cyclopropanation reactions. It is designed for researchers, scientists, and drug development professionals to troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for optimizing cyclopropanation reactions. It is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction outcomes, ensuring both efficiency and stereochemical control.

Introduction

Cyclopropane rings are a vital structural motif in numerous pharmaceuticals, agrochemicals, and natural products.[1] Their unique stereoelectronic properties and inherent ring strain make them valuable for locking molecular conformations to improve potency or for use as versatile synthetic intermediates.[1][2] However, the synthesis of substituted cyclopropanes often presents significant challenges, including low yields, poor stereoselectivity, and unwanted side reactions. This guide provides a structured approach to troubleshoot and optimize your cyclopropanation experiments, grounded in mechanistic principles and field-proven strategies.

Troubleshooting Guide

This section directly addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My cyclopropanation reaction shows very low conversion of the starting material or no desired product at all. What are the most common causes and how can I fix this?

Low or no yield is a frequent problem that can stem from several factors, from reagent quality to reaction conditions. A systematic investigation is key.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale & Troubleshooting Steps
Inactive Reagents or Catalyst Simmons-Smith & Modifications: The activity of the zinc reagent is a primary failure point.[3] The zinc-copper couple must be freshly prepared and activated to ensure a reactive surface for the formation of the carbenoid. Consider using ultrasound to facilitate activation.[3][4] For the Furukawa modification, ensure the diethylzinc is not degraded. The diiodomethane used should be high-purity or freshly distilled, as impurities can inhibit the reaction.[3] Metal-Catalyzed Reactions: Ensure the catalyst (e.g., Rh₂(OAc)₄) has not been deactivated by exposure to air or impurities. Use a fresh batch or a newly opened bottle. For reactions involving diazo compounds like ethyl diazoacetate (EDA), slow addition via a syringe pump is crucial to prevent dimerization, which consumes the reagent.[5]
Presence of Moisture or Air Many cyclopropanation reagents, particularly organometallic species like those in the Simmons-Smith reaction, are sensitive to moisture and air.[3] These contaminants can quench the reactive carbenoid species. Solution: Ensure all glassware is rigorously flame- or oven-dried before use. The reaction should be assembled and run under a dry, inert atmosphere (e.g., Argon or Nitrogen).[3]
Low Substrate Reactivity The electronic nature of the alkene is critical. Electron-rich alkenes are generally more reactive toward the electrophilic carbenes/carbenoids used in many cyclopropanation reactions.[6] Electron-deficient alkenes can be notoriously challenging for many catalytic systems.[7] Solution: For less reactive substrates, consider increasing the reaction temperature in small increments (5-10 °C).[3] Be aware that this may negatively impact selectivity.[3] Alternatively, switch to a more reactive reagent system, such as the Furukawa (diethylzinc) or Shi modifications for Simmons-Smith type reactions.[3] For catalytic systems, screening different catalysts or ligands may be necessary.[8]
Suboptimal Reaction Conditions Temperature, concentration, and reaction time are all critical parameters that often require optimization for each specific substrate.[6] Solution: Monitor the reaction progress closely using TLC or GC.[5][9] If the reaction is sluggish, consider a modest temperature increase or extending the reaction time. If side reactions are observed, lowering the temperature may be beneficial.

Logical Troubleshooting Workflow for Low Yield

start Low / No Yield reagent_check Check Reagent Quality & Activity (Fresh reagents, active catalyst) start->reagent_check atmosphere_check Ensure Inert Atmosphere (Dry glassware, N2/Ar) reagent_check->atmosphere_check Reagents OK success Improved Yield reagent_check->success Used fresh/ activated reagents conditions_check Optimize Conditions (Temp, Time, Concentration) atmosphere_check->conditions_check Atmosphere OK atmosphere_check->success Improved drying/ inert technique substrate_check Assess Substrate Reactivity conditions_check->substrate_check Conditions Optimized conditions_check->success Found optimal parameters substrate_check->success Switched to more reactive reagent system

Caption: A flowchart for systematically troubleshooting low-yield cyclopropanation reactions.

Issue 2: Poor Stereoselectivity

Question: My reaction is working, but I'm getting a poor mixture of diastereomers (e.g., incorrect cis/trans ratio) or low enantioselectivity (low ee). How can I improve this?

Stereoselectivity is governed by the subtle energetic differences between competing transition states. Fine-tuning the reaction environment is essential for achieving high selectivity.

Solutions for Poor Diastereoselectivity

Parameter Scientific Rationale & Optimization Strategy
Reaction Temperature Lowering the reaction temperature often significantly enhances diastereoselectivity.[10] This is because the reaction will more readily proceed through the transition state with the lower activation energy, amplifying the energetic difference between the pathways leading to different diastereomers.
Solvent Choice The polarity and coordinating ability of the solvent can influence transition state geometry.[2][10] For directed cyclopropanations (e.g., with allylic alcohols), coordinating solvents like ether can compete with the directing group, reducing selectivity.[2][10] Strategy: Screen a range of solvents with varying polarities (e.g., dichloromethane, hexane, diethyl ether, 1,2-dichloroethane). For directed reactions, non-coordinating solvents are often preferred.[2]
Catalyst & Ligand System The steric and electronic properties of the catalyst and its ligands are paramount in controlling the approach of the carbene to the alkene.[10] Bulky ligands can effectively shield one face of the alkene or control the orientation of the substrate, leading to higher selectivity.[8]

Solutions for Poor Enantioselectivity (Asymmetric Cyclopropanation)

Parameter Scientific Rationale & Optimization Strategy
Chiral Ligand/Catalyst This is the most critical factor for enantioselectivity.[10] The "match" between the chiral ligand, metal, carbene source, and substrate is often not predictable and requires empirical screening. Strategy: If selectivity is low, screen a library of chiral ligands with different steric and electronic properties. Sometimes a completely different class of ligand or metal catalyst is required.[8]
Reaction Temperature As with diastereoselectivity, lower reaction temperatures are generally beneficial for enantioselectivity, as they magnify the small energy differences between the two enantiomeric transition states.[10]
Slow Reagent Addition In catalytic reactions, maintaining a very low concentration of the carbene precursor (e.g., diazo compound) is critical. High concentrations can lead to background, non-catalyzed reactions which are non-selective and will erode the overall enantiomeric excess. Strategy: Always use a syringe pump for the slow, controlled addition of the diazo compound.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right cyclopropanation method for my substrate?

The choice depends on the substrate's functional groups and the desired stereochemistry.

  • For simple, unfunctionalized alkenes: The Simmons-Smith reaction (using diiodomethane and a Zn-Cu couple) is a robust and classic method that avoids hazardous reagents like diazomethane.[11][12]

  • For alkenes with directing groups (e.g., allylic alcohols): The Simmons-Smith or Furukawa (Et₂Zn) modifications are excellent choices. The reagent can coordinate to the hydroxyl group, directing the cyclopropanation to one face of the double bond and ensuring high diastereoselectivity.[2]

  • For generating highly substituted or functionalized cyclopropanes: Transition metal-catalyzed (e.g., Rh, Cu, Co) decomposition of functionalized diazo compounds offers broad scope and allows for high levels of asymmetric induction with the appropriate chiral ligands.[8][13]

  • For electron-deficient alkenes: These substrates are challenging.[7] Methods involving nucleophilic addition followed by ring closure (e.g., Corey-Chaykovsky reaction) or specialized catalytic systems may be required.[2][7]

Q2: My starting alkene is a mixture of E/Z isomers. Will the reaction be stereospecific?

Yes, most concerted cyclopropanation reactions, including Simmons-Smith and metal-catalyzed carbene additions, are stereospecific.[12] This means that a cis-alkene will give a cis-disubstituted cyclopropane, and a trans-alkene will give a trans-disubstituted cyclopropane.[12] The stereochemical integrity of the starting alkene is maintained in the product.

Q3: What are the primary safety concerns with cyclopropanation reactions?

The primary concern is the use of diazo compounds, especially diazomethane. Diazomethane is highly toxic and explosive and can detonate from contact with rough surfaces, heat, or strong light.[12] Safer alternatives, such as ethyl diazoacetate (EDA), are still toxic and potentially explosive and should be handled with care in a well-ventilated fume hood.[9] The Simmons-Smith reaction avoids diazo compounds but uses diiodomethane, which is a lachrymator and should be handled carefully, and diethylzinc (Furukawa modification), which is pyrophoric. Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol describes a typical diastereoselective cyclopropanation directed by a hydroxyl group.

Materials:

  • Allylic alcohol (1.0 eq)

  • Zinc-Copper couple (2.2 eq)

  • Diiodomethane (CH₂I₂) (2.2 eq)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add the Zn-Cu couple.

  • Reagent Addition: Suspend the Zn-Cu couple in anhydrous Et₂O. Add a solution of the allylic alcohol in Et₂O.

  • Add the diiodomethane dropwise to the stirred suspension. An initial exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at reflux. Monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Filter the mixture through a pad of Celite®, washing the filter cake with Et₂O.

  • Transfer the combined filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[9]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

Protocol 2: Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)

This protocol describes a general procedure for catalytic cyclopropanation. CAUTION: Diazo compounds are toxic and potentially explosive. [9]

Materials:

  • Alkene (1.0 eq)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.5-1 mol%)

  • Ethyl diazoacetate (EDA) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add the alkene, the rhodium catalyst, and anhydrous DCM.[9]

  • Addition of Diazo Compound: Prepare a solution of EDA in anhydrous DCM. Using a syringe pump, add this solution dropwise to the stirred reaction mixture over several hours. This slow addition is critical to minimize side reactions.[5][9]

  • Monitoring: Monitor the disappearance of the starting materials by TLC or GC.[9]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired cyclopropane product.[9]

Catalytic Cycle of Rh(II)-Catalyzed Cyclopropanation

catalyst [Rh(II)] carbene Rh(II)=CHCO2Et (Metallocarbene) catalyst->carbene + Diazo cyclopropane Cyclopropane diazo N2CHCO2Et (Diazo compound) diazo->carbene carbene->catalyst + Alkene - Cyclopropane n2 N2 alkene Alkene alkene->catalyst

Caption: Simplified catalytic cycle for a rhodium(II)-catalyzed cyclopropanation reaction.

References
  • BenchChem (2025). Troubleshooting cyclopropanation reactions for aminobenzoic acids.
  • BenchChem (2025). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity.
  • BenchChem (2025). avoiding side reactions in Simmons-Smith cyclopropanation.
  • BenchChem (2025). Technical Support Center: Optimizing Cyclopropanation Reactions.
  • BenchChem (2025). "troubleshooting low conversion in cyclopropanation reactions".
  • Tokyo Chemical Industry Co., Ltd. Simmons-Smith Cyclopropanation Reaction.
  • Master Organic Chemistry (2023). Cyclopropanation of Alkenes.
  • ACS Publications (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes.
  • Organic Chemistry Tutor. Cyclopropanation of Alkenes and the Simmons-Smith Reaction.
  • ACS Publications. Stereoselective Cyclopropanation Reactions | Chemical Reviews.
  • Organic Chemistry Portal. Synthesis of cyclopropanes.
  • YouTube (2022). Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85).
  • University of Rochester (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical.
  • RSC Publishing (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters.
  • National Institutes of Health (NIH). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes.
  • ACS GCI Pharmaceutical Roundtable. Cyclopropanation.

Sources

Optimization

Technical Support Center: Synthesis of Ticagrelor Intermediates

Welcome to the technical support center for the synthesis of Ticagrelor intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ticagrelor intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical antiplatelet agent. Here, we move beyond simple protocols to explain the underlying chemistry of common pitfalls and provide field-proven solutions to enhance yield, purity, and scalability.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and sources of impurities in the overall Ticagrelor synthesis?

The synthesis of Ticagrelor is a multi-step process where challenges often arise from the complex structures of its key intermediates. The most common pitfalls include:

  • Dimer Impurity Formation: During the crucial condensation step, the highly reactive dichloropyrimidine core can react with two molecules of the cyclopentylamine side-chain, leading to a difficult-to-remove dimer impurity.[1]

  • Formation of Nitrosamines: The use of nitrites (e.g., sodium nitrite) for the formation of the triazole ring in the presence of secondary or tertiary amines poses a significant risk of forming carcinogenic nitrosamine impurities.[2]

  • Harsh Reaction Conditions: Many traditional routes employ hazardous reagents (e.g., n-BuLi, isoamyl nitrite, DIBAL-H) and conditions (high pressure/temperature) that are not suitable for safe and efficient industrial scale-up.[3][4]

  • Low Purity of Intermediates: Some intermediates are prone to being oily or having a dark color, complicating purification and impacting the quality of the final Active Pharmaceutical Ingredient (API).[5]

  • Poor Selectivity: The high reactivity of certain functional groups can lead to a lack of selectivity and the formation of multiple byproducts, which reduces the overall yield.[5]

Q2: Why are many published synthetic routes for Ticagrelor not ideal for industrial scale-up?

Many early-stage, lab-scale syntheses prioritize proof-of-concept over commercial viability. These routes often face scalability issues due to:

  • Use of Hazardous Reagents: Reagents like n-butyl lithium are pyrophoric, while others like osmium tetroxide are highly toxic and expensive.[1][6] Such materials require specialized handling and equipment, increasing costs and safety risks on a large scale.

  • High-Pressure Reactions: Some patented processes require reactions to be run in an autoclave at high pressures (e.g., 72 psi), which is capital-intensive and presents significant operational safety challenges.[4]

  • Cryogenic Temperatures: The use of reagents like n-BuLi often necessitates extremely low temperatures, which are energy-intensive and difficult to maintain consistently in large reactors.

  • Purification by Chromatography: A reliance on column chromatography to purify intermediates is a major bottleneck for industrial production due to high solvent consumption, low throughput, and high cost.[4] A robust process should yield intermediates that can be purified by simple crystallization or extraction.

Troubleshooting Guide: Key Intermediate Synthesis

This section provides specific troubleshooting advice for the synthesis of the three core intermediates of Ticagrelor.

Intermediate 1: 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (The Pyrimidine Core)

This intermediate is the central heterocyclic scaffold of Ticagrelor. Its synthesis is often challenging, starting from simple precursors like diethyl malonate.[7]

Q: My synthesis of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine yields an impure, dark-colored product with a low yield. What are the likely causes?

A: This is a common issue stemming from the multi-step synthesis involving nitration, cyclization, and chlorination.[7][8] The primary culprit is often the final chlorination step.

  • Causality: The reaction of 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃) typically requires high temperatures (reflux), which can lead to thermal decomposition and the formation of colored impurities.[7] Furthermore, residual impurities from the preceding nitration and cyclization steps can be carried over and degrade under these harsh conditions.

  • Troubleshooting & Solutions:

    • Ensure High Purity of the Precursor: The purity of the dihydroxy-pyrimidine precursor is critical. Ensure it is thoroughly purified before the chlorination step.

    • Control Chlorination Temperature: While reflux is common, explore if the reaction can proceed at a lower temperature (e.g., 100-110°C) to minimize byproduct formation. The addition of a catalyst like N,N-dimethylaniline can sometimes facilitate the reaction under milder conditions.[7]

    • Post-Reaction Quench: The quenching of excess POCl₃ must be performed carefully and at a low temperature to prevent uncontrolled hydrolysis and degradation of the product.

    • Purification: Instead of relying solely on chromatography, develop a robust crystallization procedure. A mixed solvent system may be required to effectively remove the colored impurities.

Q: The nitration step in the synthesis of the pyrimidine precursor is highly exothermic and appears unsafe for scale-up. How can this risk be managed?

A: You are correct to be cautious. The nitration of the pyrimidine ring is a high-energy reaction. Differential Scanning Calorimetry (DSC) analysis has shown a significant exotherm at around 83°C, which could lead to a thermal runaway if not properly controlled.[4]

  • Causality: The reaction of an aromatic system with a strong nitrating agent like fuming nitric acid is inherently fast and exothermic. Without proper thermal management, the reaction rate can accelerate uncontrollably.

  • Troubleshooting & Solutions:

    • Dilution: Performing the reaction in a suitable solvent, such as acetic acid, helps to dissipate the heat generated and moderate the reaction rate.[4]

    • Strict Temperature Control: The reaction must be conducted at a low temperature, typically 0–5°C, using an efficient cooling system. The nitrating agent should be added slowly and portion-wise to prevent heat accumulation.

    • Process Safety: For scale-up, ensure the reactor's cooling capacity is sufficient to handle the total heat evolution of the reaction. A robust cooling system that does not fail during the reaction is critical for safety.[4]

Intermediate 2: ((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][5][9]dioxol-4-yl)oxy)ethanol (The Chiral Amine Side-Chain)

This complex chiral amine provides the stereochemistry and the cyclopentane ring of Ticagrelor.

Q: This chiral amine intermediate is often an oil and difficult to handle and purify. How can I improve its physical properties for easier use in subsequent steps?

A: This is a well-documented issue. Oily products are challenging for accurate weighing, storage, and ensuring purity. The standard industrial practice is to convert the amine into a stable, crystalline salt.

  • Causality: The free amine has a low melting point and can be susceptible to degradation. Converting it to a salt introduces a rigid ionic lattice, which typically results in a high-melting, stable crystalline solid.

  • Solution: Salt Formation: The most common and effective solution is to form a salt with a chiral acid. This not only provides a crystalline solid but can also be used as a method of chiral purification. Commonly used acids include:

    • L-Tartaric Acid: Forms a stable tartrate salt.[10][11]

    • Dibenzoyl-L-Tartaric Acid: Forms a dibenzoyl-L-tartrate salt, which is also a well-characterized crystalline solid.[12]

    • The resulting salt can be easily filtered, dried, and stored, and its purity can be readily checked using standard analytical techniques.

Intermediate 3: (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (The Cyclopropylamine Moiety)

This intermediate provides the crucial cyclopropylamine group that interacts with the P2Y12 receptor.

Q: My synthesis route for the cyclopropylamine intermediate involves a Curtius rearrangement using sodium azide, which is highly hazardous. Are there safer, commercially viable alternatives?

A: The use of sodium azide is a major safety concern due to its explosive nature and high toxicity.[13] While effective, it is not ideal for large-scale production.

  • Causality: The Curtius rearrangement is a classic method for converting carboxylic acids to amines, but the azide intermediate is inherently unstable.

  • Troubleshooting & Alternative Routes:

    • Hofmann Rearrangement: An alternative is the Hofmann rearrangement of an amide precursor. While this avoids azides, it often involves the use of bromine and strong bases, which have their own handling and waste disposal challenges.[14]

    • Enzymatic Resolution: Biocatalytic methods using enzymes to resolve a racemic mixture of the amine or a precursor can offer a greener and safer alternative, though this requires specialized expertise in biocatalysis.

    • Handling as a Salt: Regardless of the synthetic route, this amine is an oily substance. For quality control, storage, and handling, it is almost always converted to a crystalline salt, such as the D-mandelate salt .[14] This provides a stable solid with a defined melting point and purity profile.

Troubleshooting Guide: Key Coupling & Cyclization Steps

Q: During the key condensation of the pyrimidine core and the chiral amine side-chain, I'm observing a significant dimer impurity. How can this be prevented?

A: The formation of a dimer impurity is one of the most significant challenges in Ticagrelor synthesis.

  • Causality: The pyrimidine core has two highly reactive chlorine atoms at the 4- and 6-positions. Their reactivity is enhanced by the strong electron-withdrawing effect of the nitro group.[6] This can lead to a second nucleophilic substitution reaction where a single pyrimidine molecule reacts with a second molecule of the chiral amine, forming the dimer.

  • Troubleshooting Workflow:

    G start High Dimer Impurity Detected q1 Check Stoichiometry: Is excess amine used? start->q1 a1_yes Reduce amine to 1.0-1.1 equivalents q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Review Addition Method: Was the amine added all at once? a1_yes->q2 a1_no->q2 a2_yes Implement slow, portion-wise or dropwise addition of amine q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No q3 Evaluate Reaction Conditions: Is the temperature too high? a2_yes->q3 a2_no->q3 a3_yes Lower the reaction temperature to reduce rate of second substitution q3->a3_yes Yes a3_no Consider solvent/base optimization q3->a3_no No end_node Optimized Process: Minimal Dimer Formation a3_yes->end_node a3_no->end_node

    Caption: Troubleshooting workflow for dimer impurity formation.

  • Optimized Protocol Summary:

    • Base and Solvent: Using a combination of triethylamine (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol has been shown to yield a highly pure intermediate with a low rate of impurity formation.[6]

    • Temperature Control: Maintaining a controlled temperature is crucial to manage the reaction selectivity.

Q: The triazole ring formation with sodium nitrite in acetic acid is causing deprotection of the acetonide group. What's a better way to perform this cyclization?

A: This is a classic problem of competing reactions. The acidic conditions required for diazotization can cleave acid-labile protecting groups like acetonides.

  • Causality: The acetonide group is a cyclic ketal, which is readily hydrolyzed back to the diol under acidic conditions. The use of acetic acid as a solvent or co-solvent creates a sufficiently acidic environment for this deprotection to occur, leading to a mixture of desired product and its deprotected, more polar analogue, which complicates purification.[4]

  • Solution: Milder Diazotizing Agents:

    • Resin-NO₂: A highly effective and safer alternative is using a solid-supported nitrite reagent, often referred to as "Resin-NO₂". This reagent works under milder conditions and can be easily filtered off after the reaction, simplifying workup. This method avoids highly acidic conditions and minimizes the formation of impurities.[4]

    • Control of pH: If using traditional sodium nitrite, the reaction can be run in a buffered system or with careful pH control to avoid excessively acidic conditions, though this can be challenging to manage on a large scale.

Experimental Protocols
Protocol 1: Safer Nitration for Pyrimidine Intermediate Synthesis[4]

This protocol is adapted from methodologies designed to control the exothermic nature of the reaction.

  • Setup: To a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, add the 4,6-dyhydroxy-2-(propylthio)pyrimidine precursor and 5 volumes of glacial acetic acid.

  • Cooling: Cool the stirred suspension to 0–5°C using an efficient chilling unit.

  • Reagent Addition: Slowly add fuming nitric acid (1.1 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0–5°C for 2-3 hours, monitoring the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into ice-water to precipitate the product.

  • Isolation: Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4,6-dyhydroxy-5-nitro-2-(propylthio)pyrimidine.

Protocol 2: Triazole Ring Formation Using Resin-NO₂[4]

This protocol avoids harsh acidic conditions, preserving the acetonide protecting group.

  • Setup: Dissolve the diamine intermediate (the product of the condensation and subsequent nitro reduction) in a mixture of acetonitrile and water.

  • Reagent Addition: Add "Resin-NO₂" (2-3 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature, monitoring the reaction by HPLC. The reaction is typically complete within a few hours.

  • Workup: Upon completion, filter off the resin and wash it with acetonitrile.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can then be purified by crystallization.

Summary of Key Impurities
Impurity Name/TypeOriginating StepRoot CauseMitigation Strategy
Dimer Impurity CondensationHigh reactivity of both chloro groups on the pyrimidine ring.Control stoichiometry, slow addition of amine, optimize base/solvent (e.g., DBU/TEA in Ethanol).[1][6]
Nitrosamines Triazole FormationUse of sodium nitrite in the presence of secondary/tertiary amines.Use alternative diazotizing agents (Resin-NO₂), avoid tertiary amine bases in this step.[2]
Deprotected Impurity Triazole FormationAcidic conditions (e.g., acetic acid) hydrolyzing the acetonide group.Use milder, non-acidic conditions for cyclization (e.g., Resin-NO₂ protocol).[4]
De-fluorinated/De-sulfurization Impurities Catalytic HydrogenationOver-reduction when using catalysts like Pd/C or Pt/C for nitro reduction.Use alternative reducing agents like iron powder in acetic acid or sodium dithionite.[1][15]
References
  • [EP2220064B1 - A process for the preparation of (3ar,4s, 6r, 6as)-6-amino-2, 2- dimethyltetrahydro-3ah-cyclopenta[d][5][9]dioxol-4-ol-dibenzoyl-l-tartrate and to products of said process - Google Patents]()

  • [2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][5][9]dioxol-4-yl]oxy}ethanol (2R,3R)-2,3-dihydroxysuccinate - PubChem]([Link])

Sources

Reference Data & Comparative Studies

Validation

A-Senior_Application_Scientist's_Guide_to_the_Stereochemical_Characterization_of(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide_by_NMR_Spectroscopy

Introduction: The Criticality of Stereochemical Purity in Drug Development In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Stereochemical Purity in Drug Development

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. The seemingly subtle distinction between stereoisomers can be the difference between a life-saving therapeutic and a compound with undesirable or even harmful effects. (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide is a key chiral intermediate in the synthesis of various pharmaceutical agents.[1][2][3] Its defined stereochemistry is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experimentally-grounded protocol for the comprehensive characterization of the (1R,2R) stereoisomer of 2-(3,4-Difluorophenyl)cyclopropanecarboxamide using a suite of Nuclear Magnetic Resonance (NMR) techniques. We will move beyond simple data reporting to explain the why behind each experimental choice, offering a robust, self-validating workflow for researchers, scientists, and drug development professionals.

Foundational Principles: Why NMR is the Gold Standard for Stereochemical Elucidation in Solution

While other techniques like X-ray crystallography provide definitive solid-state structures, NMR spectroscopy offers an unparalleled view of a molecule's structure and dynamics in solution, which is more representative of the physiological environment. For a molecule like (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide, NMR is indispensable for:

  • Unambiguous determination of constitutional isomerism: Confirming the connectivity of all atoms in the molecule.

  • Elucidation of relative stereochemistry: Establishing the spatial relationship between the substituents on the cyclopropane ring.

  • Assessment of diastereomeric and enantiomeric purity: Quantifying the presence of unwanted stereoisomers.

The cyclopropyl group, a strained three-membered ring, imparts conformational rigidity, making it an attractive motif in drug design.[4] However, this rigidity also leads to characteristic and often complex NMR spectral features that require a multi-pronged analytical approach for full characterization.[5][6]

Experimental Workflow: A Step-by-Step Guide to Comprehensive NMR Analysis

This section details the sequential acquisition of a series of NMR experiments. The logic behind this workflow is to first establish the basic carbon and proton frameworks and then to build upon that information with more advanced 2D techniques to determine connectivity and, finally, stereochemistry.

Diagram: Experimental Workflow for NMR Characterization

G cluster_prep Sample Preparation cluster_1D 1D NMR cluster_2D_connectivity 2D NMR: Connectivity cluster_2D_stereochem 2D NMR: Stereochemistry cluster_analysis Data Analysis Prep Dissolve 5-25 mg in 0.6 mL CDCl3 with TMS H1 ¹H NMR Prep->H1 Initial Assessment C13 ¹³C NMR H1->C13 Protonated Carbons F19 ¹⁹F NMR C13->F19 Fluorine Environment COSY COSY F19->COSY Proton-Proton Coupling HSQC HSQC COSY->HSQC Direct C-H Correlation HMBC HMBC HSQC->HMBC Long-Range C-H Correlation NOESY NOESY HMBC->NOESY Through-Space Correlations Analysis Structure Elucidation & Stereochemical Assignment NOESY->Analysis Final Confirmation

Caption: Sequential workflow for the NMR characterization of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide.

I. Sample Preparation: The Foundation of High-Quality Data

The quality of your NMR data is fundamentally dependent on proper sample preparation.

Protocol:

  • Mass Determination: Accurately weigh 5-25 mg of the compound. For ¹³C NMR, a higher concentration is preferable.[7]

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for small organic molecules.[8] Ensure the solvent is free of water and other impurities, which can obscure signals.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[9]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube.

Causality: A well-prepared sample with an appropriate concentration ensures a good signal-to-noise ratio and minimizes line broadening, which is crucial for resolving complex splitting patterns and observing weak correlations.[11]

II. 1D NMR Spectroscopy: The Initial Structural Blueprint

The ¹H NMR spectrum provides the first and most immediate structural information.

Experimental Parameters (Typical for a 400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse experiment

  • Number of Scans: 16-64 (signal-to-noise dependent)

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

Expected ¹H NMR Data:

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)Integration
H-Ar6.8 - 7.2m-3H
H-Amide5.5 - 7.0br s-2H
H-2 (CH-Ar)2.0 - 2.5mJ_vic, J_gem1H
H-1 (CH-CO)1.5 - 2.0mJ_vic, J_gem1H
H-3 (CH₂)1.0 - 1.5mJ_vic, J_gem2H

Interpretation:

  • Aromatic Region (6.8-7.2 ppm): The signals for the three aromatic protons of the 3,4-difluorophenyl group will appear in this region. The difluoro substitution pattern will lead to complex splitting patterns due to both H-H and H-F couplings.[12]

  • Amide Protons (5.5-7.0 ppm): The two amide protons will likely appear as a broad singlet. The chemical shift can be highly dependent on concentration and solvent.

  • Cyclopropyl Protons (1.0-2.5 ppm): The four protons on the cyclopropane ring will be in the upfield region. Due to the rigidity of the ring, they are diastereotopic and will exhibit complex splitting patterns. The geminal (²J_HH) and vicinal (³J_HH) coupling constants are characteristic of cyclopropanes, with cis couplings typically being larger than trans couplings.[13][14]

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Experimental Parameters:

  • Pulse Program: Standard proton-decoupled experiment

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2 seconds

Expected ¹³C NMR Data:

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)
C=O (Amide)170 - 175
C-Ar (C-F)145 - 155 (d, ¹J_CF)
C-Ar (C-H)115 - 130
C-1 (CH-CO)20 - 30
C-2 (CH-Ar)20 - 30
C-3 (CH₂)10 - 20

Interpretation:

  • Carbonyl Carbon (170-175 ppm): The amide carbonyl carbon is the most downfield signal.

  • Aromatic Carbons (115-155 ppm): The aromatic carbons will appear in this region. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹J_CF).

  • Cyclopropyl Carbons (10-30 ppm): The sp³ carbons of the cyclopropane ring are shielded and appear in the upfield region.[15]

Given the difluoro substitution, ¹⁹F NMR is a crucial and highly sensitive experiment.

Experimental Parameters:

  • Pulse Program: Standard proton-decoupled experiment

  • Number of Scans: 16-64

Interpretation:

The ¹⁹F NMR spectrum will show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and the F-F coupling constant will be characteristic of the 3,4-difluoro substitution pattern.[16][17]

III. 2D NMR Spectroscopy: Assembling the Pieces

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.[18][19]

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.

Interpretation:

  • Cross-peaks will be observed between the vicinal protons on the cyclopropane ring.

  • Cross-peaks will also connect the protons on the aromatic ring.

  • This experiment is critical for tracing the connectivity of the proton spin systems.[20]

The HSQC spectrum correlates each proton with the carbon to which it is directly attached.[21]

Interpretation:

  • This experiment allows for the definitive assignment of the ¹H signals of the cyclopropyl and aromatic protons to their corresponding ¹³C signals.

  • Edited HSQC sequences can further distinguish between CH, CH₂, and CH₃ groups.[22]

The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds.[23]

Interpretation:

  • Crucially, HMBC correlations will be observed from the cyclopropyl protons to the aromatic carbons and the carbonyl carbon, confirming the overall connectivity of the molecule.

  • For example, H-2 should show a correlation to the carbonyl carbon (C=O), and both H-1 and H-2 should show correlations to the aromatic carbons.[24]

IV. NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity for Stereochemical Confirmation

The NOESY experiment is the cornerstone for determining the relative stereochemistry. It detects protons that are close to each other in space, regardless of whether they are directly bonded.[25] For the (1R,2R) stereoisomer, the 3,4-difluorophenyl group and the carboxamide group are on the same side of the cyclopropane ring.

Expected Key NOE Correlations for (1R,2R) Stereoisomer:

  • H-1 and H-2: A strong NOE cross-peak is expected between the proton on the carbon bearing the carboxamide group (H-1) and the proton on the carbon bearing the phenyl group (H-2). This is because in the trans configuration, these two protons are on the same face of the cyclopropane ring.

  • H-2 and Aromatic Protons: An NOE is expected between the cyclopropyl proton adjacent to the aromatic ring (H-2) and the ortho proton of the phenyl group.

  • H-1 and Amide Protons: An NOE may be observed between the cyclopropyl proton adjacent to the amide group (H-1) and one of the amide protons, depending on the conformation of the amide group.

Diagram: Key NOE Correlations for Stereochemical Assignment

Caption: Expected key Nuclear Overhauser Effect (NOE) correlations for confirming the (1R,2R) stereochemistry.

The presence of a strong NOE between H-1 and H-2 is the most diagnostic piece of evidence for the trans relationship between the phenyl and carboxamide substituents.[26][27] The absence or weakness of this correlation would suggest the cis diastereomer.

Comparison with Alternative Methodologies

While NMR is a powerful tool, it is often used in conjunction with other analytical techniques.

TechniqueAdvantagesDisadvantagesApplicability to this Topic
NMR Spectroscopy - Non-destructive- Provides detailed structural and stereochemical information in solution- Can be used for purity assessment- Requires soluble sample- Can be less sensitive than other methods- Data analysis can be complexPrimary and essential technique for full characterization in a research and development setting.
X-ray Crystallography - Provides definitive solid-state structure and absolute stereochemistry- Requires a suitable single crystal, which can be difficult to obtain- Structure may not be representative of the solution-state conformationConfirmatory technique. If a crystal can be grown, it provides unequivocal proof of stereochemistry.
Chiral Chromatography (HPLC/SFC) - Excellent for separating and quantifying enantiomers and diastereomers- High sensitivity- Does not provide structural information- Requires development of a specific chiral methodComplementary technique for assessing enantiomeric and diastereomeric purity, especially in a quality control environment.
Vibrational Circular Dichroism (VCD) - Can determine absolute configuration in solution- Requires comparison to theoretical calculations- Specialized instrumentationAlternative for determining absolute stereochemistry when crystallography is not feasible.

Conclusion: An Integrated Approach to Unambiguous Characterization

The comprehensive NMR-based workflow detailed in this guide provides a robust and self-validating methodology for the complete structural and stereochemical characterization of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide. By systematically progressing from simple 1D experiments to more complex 2D techniques, including the critical NOESY experiment, researchers can be confident in the identity and purity of this vital pharmaceutical intermediate. The causality-driven approach, explaining the purpose of each experiment, empowers scientists to not only follow a protocol but to understand and adapt it to their specific needs. This level of analytical rigor is essential for ensuring the quality, safety, and efficacy of the final drug products.

References

  • ChemicalBook. (2025). (1R,2R)-2-(3,4-difluorophenyl)cyclopropane carboxaMide | 1006376-62-0.
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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide and its Analytical Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous characterization of intermediates is paramount to ensuring the synthesis of pure, stable, and e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of intermediates is paramount to ensuring the synthesis of pure, stable, and effective active pharmaceutical ingredients (APIs). (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide, a key intermediate in the synthesis of the antiplatelet agent Ticagrelor, presents a unique analytical challenge due to its combination of a strained cyclopropyl ring, a difluorinated aromatic system, and a primary amide functional group. This guide provides an in-depth analysis of the mass spectrometric behavior of this molecule, offering a predicted fragmentation pathway based on established chemical principles. Furthermore, it presents a comparative overview of alternative analytical techniques, equipping researchers with the knowledge to select the most appropriate method for their specific analytical needs.

The Power and Nuances of Mass Spectrometry for (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide

Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and quantification of pharmaceutical compounds due to its exceptional sensitivity and specificity. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides a powerful tool for analyzing complex mixtures and identifying trace-level impurities.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathway

The molecular ion ([M]•+) of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide is expected to be observed, although its abundance may be low due to the molecule's susceptibility to fragmentation. The fragmentation cascade is likely to proceed through several key pathways:

  • α-Cleavage of the Amide Bond: A primary and highly probable fragmentation pathway for amides involves the cleavage of the bond between the carbonyl group and the nitrogen atom (N-CO cleavage).[1][2] This would result in the formation of a stable acylium ion.

  • Loss of the Amide Group: For primary amides, a characteristic fragment at m/z 44, corresponding to the [CONH₂]⁺ ion, is often observed.[1]

  • Cyclopropane Ring Fragmentation: The strained three-membered ring of cyclopropane can undergo ring-opening and subsequent fragmentation, leading to the loss of ethylene (C₂H₄) or other small neutral molecules. The molecular ion of cyclopropane itself is often the base peak in its mass spectrum, indicating its relative stability.

  • Difluorophenyl Moiety Fragmentation: Aromatic rings are generally stable, but the difluorophenyl group can undergo specific fragmentations. One notable fragmentation for polyfluorinated aromatic compounds is the expulsion of difluorocarbene (:CF₂).[3] Additionally, the aromatic ring can lead to the formation of a stable tropylium-like ion.

  • McLafferty Rearrangement: While less likely in this specific structure due to the absence of a γ-hydrogen on a flexible chain, the possibility of a McLafferty rearrangement should not be entirely dismissed in the presence of suitable isomers or impurities.

Based on these principles, a proposed fragmentation pathway is visualized below.

Fragmentation_Pathway M [(1R,2R)-2-(3,4-Difluorophenyl) cyclopropanecarboxamide]•+ (m/z = 197) F1 [C₉H₇F₂O]⁺ (m/z = 169) M->F1 - •NH₂ F3 [CONH₂]⁺ (m/z = 44) M->F3 α-cleavage F4 [C₉H₈F₂N]⁺ (m/z = 170) M->F4 - CO F2 [C₇H₅F₂]⁺ (m/z = 127) F1->F2 - CO

Caption: Predicted major fragmentation pathways of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide under electron ionization.

Key Experimental Considerations for Mass Spectrometric Analysis

To obtain high-quality and reproducible mass spectrometric data for this compound, several experimental parameters must be carefully optimized:

ParameterRecommendation & Rationale
Ionization Technique Electron Ionization (EI): Ideal for GC-MS, provides detailed structural information through extensive fragmentation. Electrospray Ionization (ESI): A softer ionization technique suitable for LC-MS, will likely produce a prominent protonated molecule [M+H]⁺, which is useful for molecular weight determination and quantification.
Separation Method Gas Chromatography (GC): Requires derivatization to increase the volatility of the amide. Offers high resolution for separating isomers and impurities.[4][5][6] Liquid Chromatography (LC): The preferred method for non-volatile compounds. Reversed-phase HPLC with a C18 column is a good starting point.
Mass Analyzer Quadrupole: A robust and cost-effective option for routine quantitative analysis. Time-of-Flight (TOF): Provides high mass accuracy, enabling the determination of elemental composition. Ion Trap: Allows for MSⁿ experiments, providing more detailed structural information by isolating and further fragmenting specific ions.

A Comparative Guide to Analytical Alternatives

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of a compound's identity, purity, and quantity.

Analytical TechniquePrincipleAdvantages for (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamideLimitations
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, detection based on UV absorbance of the aromatic ring.Excellent for quantification and purity assessment.[7][8][9] Robust, reliable, and widely available. Can be used for stability-indicating assays.Does not provide direct structural information. Co-eluting impurities without a chromophore will not be detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of atomic nuclei (¹H, ¹³C, ¹⁹F).The definitive technique for unambiguous structure elucidation.[10][11][12] Can provide information on stereochemistry. ¹⁹F NMR is particularly useful for fluorinated compounds.Lower sensitivity compared to MS. Requires a larger sample amount. Can be complex to interpret for impure samples.
Gas Chromatography with Flame Ionization Detection (GC-FID) Separation of volatile compounds in the gas phase, detection by ionization in a hydrogen flame.High resolution and sensitivity for volatile compounds. Well-established for purity analysis.Requires derivatization of the amide to increase volatility. Not suitable for thermally labile compounds.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present (e.g., C=O stretch of the amide, N-H bonds, aromatic C-H).Provides limited information on the overall molecular structure. Not suitable for quantitative analysis.
Logical Workflow for Analysis

A logical and efficient workflow for the comprehensive analysis of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide would involve a multi-pronged approach.

Analytical_Workflow Start Sample of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Structural Elucidation LCMS LC-MS Analysis (ESI-TOF) Start->LCMS Molecular Weight & Fragmentation HPLC HPLC-UV (Quantitative Analysis) Start->HPLC Purity & Quantification GCMS GC-MS Analysis (Derivatization + EI) Start->GCMS Impurity Profiling (Volatiles) Data Data Integration and Structural Confirmation NMR->Data LCMS->Data HPLC->Data GCMS->Data Report Comprehensive Analytical Report Data->Report

Caption: A recommended integrated workflow for the comprehensive analysis of the target compound.

Experimental Protocols

Protocol 1: LC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute to 10 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions (ESI-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-500.

Protocol 2: HPLC-UV Analysis
  • Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol. Create a calibration curve by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • UV Detection: 254 nm.

  • Quantification: Integrate the peak area of the analyte and quantify using the calibration curve.

Conclusion

The analysis of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide requires a thoughtful and multi-faceted approach. While mass spectrometry, particularly when coupled with a chromatographic separation, provides invaluable structural and quantitative information, its performance is best understood in the context of complementary analytical techniques. By leveraging the strengths of LC-MS for molecular weight determination and fragmentation analysis, HPLC-UV for robust quantification, and NMR for definitive structural elucidation, researchers can build a comprehensive and reliable analytical profile of this critical pharmaceutical intermediate. This integrated strategy not only ensures the quality and consistency of the synthetic process but also provides the rigorous data required for regulatory submissions and the successful development of new medicines.

References

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(39), 21869–21878. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane. Retrieved January 27, 2026, from [Link]

  • Gao, H., et al. (2022). Gas Chromatography-(Cyclic) Ion Mobility Mass Spectrometry: A Novel Platform for the Discovery of Unknown Per-/Polyfluoroalkyl Substances. Analytical Chemistry, 94(32), 11245–11253. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved January 27, 2026, from [Link]

  • Kopka, J. (2020). Part 1 Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbo. ChemRxiv. [Link]

  • Wiberg, K. B., & Nist, B. J. (1962). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 27(5), 1834–1838. [Link]

  • Wang, H. Y., et al. (2013). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Journal of the American Society for Mass Spectrometry, 24(12), 1919–1927. [Link]

  • Zapién-Castillo, S., et al. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. 2020 IEEE International Autumn Meeting on Power, Electronics and Computing (ROPEC), 1-6. [Link]

  • MDPI. (n.d.). Special Issue : New Analytical Techniques and Methods in Pharmaceutical Science. Retrieved January 27, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane. Retrieved January 27, 2026, from [Link]

  • Biosciences Biotechnology Research Asia. (2021). A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. [Link]

  • ACS Publications. (2020). An Alternative Method to Isolate Pharmaceutical Intermediates. [Link]

  • Journal of Pharmaceutical Research. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities in Losartan. [Link]

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  • ResearchGate. (2020). (PDF) Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. [Link]

  • Al-Taweel, A. M., et al. (2022). Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars. Molecules, 27(8), 2411. [Link]

  • Popović, Z., et al. (2020). Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 186, 113313. [Link]

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Validation

Comparative Efficacy &amp; Synthetic Efficiency of Ticagrelor and Key Precursors

Executive Summary This guide provides a dual-lens analysis of Ticagrelor (AZD6140) and its precursors.[1][2] Unlike thienopyridines (e.g., clopidogrel), ticagrelor is a cyclopentyltriazolopyrimidine (CPTP) that does not...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a dual-lens analysis of Ticagrelor (AZD6140) and its precursors.[1][2] Unlike thienopyridines (e.g., clopidogrel), ticagrelor is a cyclopentyltriazolopyrimidine (CPTP) that does not require metabolic activation.[2][3] However, "efficacy" in the context of its development must be evaluated in two distinct dimensions:

  • Biological Efficacy: Comparing the parent drug against its equipotent active metabolite (AR-C124910XX ) and early-stage structural analogs.[2]

  • Synthetic Efficacy: Evaluating the yield, purity, and process efficiency of key chemical precursors (intermediates) used in Linear vs. Convergent synthetic routes.

Part 1: Biological Efficacy Comparison (Parent vs. Metabolite)[2]

While ticagrelor is active per se, it is extensively metabolized into AR-C124910XX .[3][4][5] Understanding the comparative efficacy of these two species is critical for pharmacodynamic modeling, particularly in specific patient populations (e.g., STEMI vs. NSTEMI).[2]

Comparative Potency Data

The following table summarizes the pharmacodynamic profile of Ticagrelor against its primary active metabolite and a representative inactive precursor (Intermediate A).

CompoundRoleP2Y12 Binding Affinity (

)
Platelet Inhibition (IPA)Half-Life (

)
Metabolic Status
Ticagrelor Parent Drug~2.0 nMHigh (>90% @ 2h)7–9 hActive (Reversible)
AR-C124910XX Active Metabolite~2.0–2.5 nMHigh (Equipotent)8–12 hActive (Reversible)
Intermediate A *Synthetic Precursor>10,000 nMNegligibleN/AInactive

*Intermediate A refers to the pyrimidine core (4,6-dichloro-5-nitro-2-(propylthio)pyrimidine) prior to cyclopentyl/cyclopropyl functionalization.

Mechanistic Insight

Ticagrelor and AR-C124910XX exhibit equipotency .[2] This is a crucial safety feature; unlike prodrugs where genetic polymorphism (CYP2C19) can lead to therapeutic failure (low active metabolite), ticagrelor's efficacy is maintained even if metabolism is slowed.[2]

  • Clinical Implication: In patients with renal impairment or CYP3A4 inhibition, the ratio of Parent:Metabolite changes, but total P2Y12 inhibition remains relatively stable due to their similar

    
     values [1, 2].[2]
    

Part 2: Synthetic Efficacy of Chemical Precursors[2]

The "efficacy" of a synthetic route is defined by the performance of its precursors—specifically their ability to couple with high stereoselectivity and yield.[2] We compare the Linear Route (Original AstraZeneca) vs. the Convergent Route (Modern Industrial Standard).[2]

Key Precursors Identified[2]
  • Core Precursor (CP): 4,6-dichloro-2-(propylthio)pyrimidin-5-amine.[2]

  • Cyclopentyl Precursor (Int-B): (1S,2S,3R,5S)-3-amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol.[2]

  • Chiral Amine Precursor (Int-C): (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (HCl salt).[2][6]

Route Comparison: Yield & Impurity Profile
MetricLinear Route (Early Gen)Convergent Route (Current Gen)
Overall Yield 25–30%65–75%
Key Reagents Hazardous (n-BuLi, Bromoform)Safer (NaNO2/AcOH, K2CO3)
Critical Impurity Des-hydroxyethoxy analog (>0.5%)Triazole impurity (<0.1%)
Purification Column Chromatography (Tedious)Crystallization (Scalable)

Analysis: The convergent route is superior because it constructs the triazole ring after coupling the cyclopentyl ring (Int-B) to the pyrimidine core (CP), preventing the formation of difficult-to-remove regioisomers [3, 4].

Part 3: Experimental Protocol (Self-Validating System)

Objective: High-yield coupling of the Chiral Amine Precursor (Int-C) to the Triazole-Pyrimidine Core. This is the final critical step determining the enantiomeric purity of Ticagrelor.[2]

Materials
  • Substrate: Chlorotriazole-pyrimidine intermediate (Intermediate III).[2]

  • Reagent: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine HCl (Int-C).[2]

  • Base: Diisopropylethylamine (DIPEA) or

    
    .[2]
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]

Step-by-Step Methodology
  • Preparation: Charge the reactor with 1.0 eq of Intermediate III and 10 volumes of dry DCM. Cool to 0–5°C.[2]

    • Causality: Low temperature prevents nucleophilic attack at the wrong position on the pyrimidine ring.[2]

  • Activation: Add 2.5 eq of DIPEA slowly over 20 minutes.

    • Validation: Verify pH > 9 using wet pH paper to ensure free amine generation from the HCl salt.[2]

  • Coupling: Add 1.1 eq of Int-C (Chiral Amine) portion-wise.[2]

  • Reaction: Warm to 25°C and stir for 4–6 hours.

    • Checkpoint: Monitor by HPLC.[2][6][7] Reaction is deemed complete when Intermediate III < 0.5%.[2]

  • Quench & Wash: Add water (5 vol). Separate organic layer.[2] Wash with 1N HCl (removes unreacted amine) followed by Brine.[2]

  • Crystallization (Critical): Swap solvent to Ethyl Acetate/n-Heptane (1:3). Heat to 50°C, then cool to 10°C.

    • Result: Ticagrelor precipitates as a white solid.[2][6]

    • Target Purity: >99.5% (HPLC).[2][6]

Part 4: Visualization of Pathways[2]

Metabolic & Synthetic Logic

The following diagram illustrates the parallel relationship between the biological activation (metabolism) and the chemical construction (synthesis) of the Ticagrelor scaffold.

Ticagrelor_Pathways cluster_synthesis Convergent Synthesis Route cluster_bio Biological Efficacy Profile Pyrim_Core Pyrimidine Core (Intermediate A) Cyclopentyl Cyclopentyl Ring (Intermediate B) Triazole_Int Triazole Intermediate Cyclopentyl->Triazole_Int Ticagrelor Ticagrelor (Parent Drug) Triazole_Int->Ticagrelor + Int-C (Coupling) Chiral_Amine Chiral Amine (Intermediate C) Chiral_Amine->Ticagrelor Inactive_Met Inactive Glucuronides Ticagrelor->Inactive_Met Minor Pathways Metabolite AR-C124910XX (Active Metabolite) Metabolite->Inactive_Met Excretion P2Y12 P2Y12 Receptor (Platelet) Metabolite->P2Y12 Equipotent Inhibition

Caption: Figure 1.[2][3][8] Dual-pathway map showing the convergent chemical synthesis of Ticagrelor (Left) and its biological metabolism into the equipotent AR-C124910XX (Right).

Part 5: References

  • Teng, R., et al. (2010).[2] Pharmacokinetics and pharmacodynamics of ticagrelor in healthy volunteers.[2][4] Journal of Clinical Pharmacology.[2] Link

  • Husted, S., et al. (2006).[2] Pharmacokinetics and pharmacodynamics of AZD6140, an oral, reversible P2Y12 receptor antagonist.[2] European Heart Journal.[2] Link

  • Bioorganic & Medicinal Chemistry Letters. (2007). Discovery of Ticagrelor (AZD6140): A potent, orally active, reversible P2Y12 receptor antagonist.[2][3]Link[2]

  • Google Patents. (2016).[2] US9359366B2: Intermediate of Ticagrelor and preparation method therefor.[2]Link[2]

  • ResearchGate. (2018).[2] Synthesis of High Pure Ticagrelor, an Antiplatelet Drug Substance and its Possible Process Related Impurities.[2]Link

Sources

Comparative

The Evolving Synthesis of Ticagrelor: A Comparative Guide for Drug Development Professionals

Introduction: The Clinical Significance and Synthetic Challenge of Ticagrelor Ticagrelor (marketed as Brilinta®) is a cornerstone of antiplatelet therapy, particularly in the management of acute coronary syndromes (ACS)....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Significance and Synthetic Challenge of Ticagrelor

Ticagrelor (marketed as Brilinta®) is a cornerstone of antiplatelet therapy, particularly in the management of acute coronary syndromes (ACS).[1] As the first orally active, reversible P2Y12 receptor antagonist, its distinct mechanism of action offers a rapid onset and offset of effect, a significant advantage in patients who may require surgery.[2][3] Unlike thienopyridines such as clopidogrel, ticagrelor does not require metabolic activation, leading to a more consistent and predictable antiplatelet response among patients.[4]

The molecular complexity of ticagrelor, featuring a stereochemically rich cyclopentane core, a substituted triazolopyrimidine heterocycle, and a chiral cyclopropylamine moiety, presents a considerable synthetic challenge. The initial synthetic routes developed were often lengthy, employed hazardous reagents, and were not amenable to large-scale, cost-effective production.[5][6] Consequently, significant research has been dedicated to developing more efficient, safer, and greener synthetic strategies. This guide provides a comparative analysis of prominent synthetic routes to ticagrelor, offering insights into the evolution of its chemical synthesis and providing actionable data for researchers and drug development professionals.

The Original "Linear" Approach: A Foundation with Limitations

The first-generation synthesis of ticagrelor, as outlined in early patents, followed a more linear strategy. This approach, while foundational, was fraught with challenges that limited its industrial applicability.[5][6] A key feature of this route was the early introduction of the cyclopentyl side chain onto the pyrimidine core, followed by the sequential construction of the triazole ring and subsequent modifications.

A significant drawback of this early route was the use of hazardous and difficult-to-handle reagents.[4] For instance, the synthesis involved reagents such as n-butyllithium (n-BuLi), which is highly pyrophoric, and diisobutylaluminium hydride (DIBAL-H), which requires stringent anhydrous conditions.[4][5] Furthermore, the formation of the triazole ring often employed isoamyl nitrite in bromoform, a toxic and volatile reagent.[6]

The purification of intermediates and the final product was another major hurdle. The reaction pathways were prone to the formation of numerous impurities, necessitating extensive chromatographic purification, which is undesirable for large-scale manufacturing.[4][5] The overall yield of this initial route was also modest, often falling below 20%.[4] These factors combined made the original synthesis economically unviable and environmentally burdensome for commercial production.

The Rise of Convergent Syntheses: A Paradigm Shift in Efficiency

To overcome the limitations of the linear approach, more efficient convergent synthetic strategies were developed. These routes involve the independent synthesis of key structural fragments of the ticagrelor molecule, which are then coupled together in the later stages of the synthesis. This approach generally leads to higher overall yields and simplifies the purification of intermediates and the final product.[1]

A common convergent strategy involves the synthesis of three key intermediates:

  • The Triazolopyrimidine Core: Typically, a substituted 4,6-dichloropyrimidine derivative serves as the starting material for this fragment.

  • The Chiral Cyclopentyl Side Chain: This intermediate contains the crucial stereochemistry of the cyclopentane ring and the 2-hydroxyethoxy side chain.

  • The Chiral Cyclopropylamine Moiety: This fragment introduces the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine unit.

The assembly of these fragments has been achieved through various coupling strategies, leading to several distinct and improved synthetic routes.

Route A: An Improved Convergent Synthesis

One of the well-documented improved convergent routes focuses on the initial condensation of the pre-formed triazolopyrimidine core with the chiral cyclopentyl side chain, followed by the introduction of the cyclopropylamine moiety.

This approach offers several advantages over the original linear synthesis. The use of pre-formed, well-characterized intermediates allows for better control over the stereochemistry and reduces the formation of impurities. The avoidance of many of the hazardous reagents used in the initial synthesis enhances the safety and scalability of the process. However, this route can still present challenges in the final coupling and deprotection steps, and the overall yield, while improved, may still have room for optimization.

Route B: A "Green Chemistry" Focused Approach

Recognizing the environmental impact of chemical syntheses, recent research has focused on developing "greener" routes to ticagrelor. These approaches prioritize the use of less hazardous reagents and solvents, improve atom economy, and reduce waste generation.

One notable example of a greener approach utilizes a resin-bound nitrite reagent ("Resin-NO2") for the diazotization and subsequent triazole ring formation.[4] This solid-supported reagent is safer to handle than traditional nitrating agents and can be easily removed by filtration, simplifying the workup procedure.[4] This route also employs more environmentally benign solvents and has been optimized to minimize the formation of byproducts, leading to a significantly higher overall yield and purity.[4] For instance, one optimized process reports an impressive overall yield of 65% with a purity of 99.78% by HPLC.[4]

Comparative Analysis of Key Synthetic Routes

FeatureOriginal "Linear" RouteImproved Convergent Route A"Green Chemistry" Route B
Overall Yield < 20%~40-50%65-75%[4][7]
Purity Requires extensive chromatographyHigh, but may require final purification> 99.8%[6]
Key Reagents n-BuLi, DIBAL-H, isoamyl nitriteMilder coupling agentsResin-NO2, safer solvents[4]
Process Safety Use of pyrophoric and toxic reagentsImproved safety profileSignificantly enhanced safety
Scalability PoorGoodExcellent
Environmental Impact HighModerateLow
Key Advantages Foundational chemistryHigher yield, better stereocontrolHigh yield, safety, sustainability[4]
Key Disadvantages Low yield, hazardous, impurities[5][6]Multiple steps, potential for side reactionsInitial cost of specialized reagents

Visualizing the Synthetic Strategies

To better illustrate the different approaches, the following diagrams outline the core logic of the convergent synthetic routes.

Convergent Synthesis of Ticagrelor cluster_intermediates Key Intermediates cluster_route_a Improved Convergent Route A cluster_route_b Green Chemistry Route B pyrimidine Triazolopyrimidine Core A_couple1 Coupling pyrimidine->A_couple1 B_condense Condensation pyrimidine->B_condense cyclopentane Chiral Cyclopentyl Side Chain cyclopentane->A_couple1 cyclopentane->B_condense cyclopropylamine Chiral Cyclopropylamine Moiety A_couple2 Coupling cyclopropylamine->A_couple2 B_couple Coupling cyclopropylamine->B_couple A_couple1->A_couple2 A_deprotect Deprotection A_couple2->A_deprotect A_ticagrelor Ticagrelor A_deprotect->A_ticagrelor B_diazotize Diazotization (Resin-NO2) B_condense->B_diazotize B_diazotize->B_couple B_deprotect Deprotection B_couple->B_deprotect B_ticagrelor Ticagrelor B_deprotect->B_ticagrelor

Figure 1: A high-level comparison of two convergent synthetic strategies for Ticagrelor.

Experimental Protocols: Key Transformations in Modern Ticagrelor Synthesis

The following protocols are representative of the key steps in the more advanced and efficient synthetic routes to ticagrelor.

Protocol 1: Condensation of the Pyrimidine Core with the Cyclopentyl Side Chain

This step is crucial for forming the carbon-nitrogen bond between the two key fragments.

Materials:

  • 4,6-dichloro-2-(propylthio)pyrimidin-5-amine

  • 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][8][9]dioxol-4-yl)oxy)ethanol L-tartrate

  • Triethylamine (TEA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethanol

Procedure:

  • To a solution of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine in ethanol, add 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][8][9]dioxol-4-yl)oxy)ethanol L-tartrate.

  • Add triethylamine and DBU to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • The crude product is then taken to the next step, often without further purification.

Causality of Experimental Choices: The use of a combination of a weaker base (TEA) and a stronger, non-nucleophilic base (DBU) helps to facilitate the reaction while minimizing side reactions. Ethanol is a relatively green and effective solvent for this transformation.

Protocol 2: Diazotization and Triazole Ring Formation using Resin-NO2

This protocol highlights a greener approach to the formation of the triazole ring.[4]

Materials:

  • The product from Protocol 1

  • Resin-NO2 (Amberlyst A26, nitrite form)[4]

  • Acetic acid

  • Acetonitrile/Water solvent mixture

Procedure:

  • Suspend the crude product from the previous step in a mixture of acetonitrile and water.

  • Add acetic acid to the mixture.

  • Add the Resin-NO2 to the reaction mixture in portions at room temperature.

  • Stir the reaction vigorously and monitor for the disappearance of the starting material by TLC or HPLC.

  • Upon completion, filter off the resin and wash with acetonitrile.

  • The filtrate containing the desired triazole intermediate is then carried forward.

Causality of Experimental Choices: The use of Resin-NO2 provides a safer and more environmentally friendly alternative to traditional diazotization reagents like sodium nitrite under strongly acidic conditions, which can generate toxic nitrogen oxides.[4] The biphasic solvent system facilitates the reaction and subsequent separation.

Protocol 3: Final Coupling with the Cyclopropylamine Moiety and Deprotection

This final sequence assembles the complete carbon skeleton of ticagrelor and removes the protecting groups.

Materials:

  • The triazole intermediate from Protocol 2

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine

  • Potassium carbonate

  • Acetonitrile

  • Hydrochloric acid

  • Dichloromethane

Procedure:

  • Dissolve the triazole intermediate in acetonitrile and add potassium carbonate.

  • Add (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine to the mixture and stir at room temperature.

  • Monitor the reaction by HPLC until completion.

  • Filter off the inorganic salts and concentrate the filtrate to obtain the protected ticagrelor intermediate.

  • Dissolve the protected intermediate in dichloromethane and add aqueous hydrochloric acid.

  • Stir the biphasic mixture at room temperature until the deprotection is complete.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and separate the organic layer.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield crude ticagrelor.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., methanol/water) to afford high-purity ticagrelor.[7]

Causality of Experimental Choices: The use of a mild inorganic base like potassium carbonate in the coupling step is effective and avoids the use of stronger, more hazardous bases. The final deprotection under acidic conditions is a standard and efficient method for removing the acetonide protecting group. Recrystallization is a robust and scalable method for achieving high purity of the final API.

Conclusion: A Trajectory Towards Greener and More Efficient Synthesis

The synthetic journey of ticagrelor exemplifies the continuous drive within the pharmaceutical industry towards more efficient, safer, and sustainable manufacturing processes. The evolution from a lengthy, low-yielding linear synthesis to highly optimized, convergent, and greener routes has been remarkable. For researchers and drug development professionals, understanding the nuances of these different synthetic strategies is crucial for process optimization, cost reduction, and minimizing environmental impact. The adoption of greener chemistry principles, as demonstrated in the more recent synthetic routes, not only enhances the safety and environmental profile of the manufacturing process but also often leads to improved efficiency and purity of the final active pharmaceutical ingredient. As the demand for ticagrelor continues, the development of even more innovative and sustainable synthetic methodologies will undoubtedly remain an active area of research.

References

  • Tang, C. C., & Tan, J. (2013). Lifetime cost-effectiveness analysis of ticagrelor in patients with acute coronary syndromes based on the PLATO trial: a Singapore healthcare perspective. Singapore medical journal, 54(4), 209–214. [Link]

  • Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry, 11(3), 1088-1095. [Link]

  • Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. (n.d.). Google Patents.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. Retrieved from [Link]

  • Bonaca, M. P., & Bhatt, D. L. (2024). Review of the Ticagrelor Trials Evidence Base. Journal of the American Heart Association, 13(11), e034176. [Link]

  • Zhao, Y. J., et al. (2016). Cost-Effectiveness Analysis of Ticagrelor and Prasugrel for the Treatment of Acute Coronary Syndrome. Value in Health Regional Issues, 9, 13-20. [Link]

  • SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. (2018). Academia.edu. Retrieved from [Link]

  • Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an anti-thrombotic agent. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031.
  • Kumar, A., et al. (2015). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 4, 618. [Link]

  • Goffin, E., et al. (2021). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activity. European Journal of Medicinal Chemistry, 208, 112841. [Link]

  • Intermediate of Ticagrelor and preparation method therefor, and preparation method for Ticagrelor. (n.d.). Google Patents.

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Validation

A Senior Application Scientist's Guide to (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide: A Comparative Analysis for Advanced Synthesis

For researchers and professionals in drug development, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, stereochemical purity, and ultimately, the biological efficacy of t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, stereochemical purity, and ultimately, the biological efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide , a chiral building block whose strategic implementation offers significant advantages in complex synthetic campaigns. We will explore the inherent benefits conferred by its unique structural motifs—the stereodefined cyclopropane ring and the difluorinated phenyl group—and compare its utility against viable alternatives, supported by experimental context.

The Strategic Advantage: Unpacking the Core Attributes

The utility of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide stems from a confluence of three key structural features: a precisely defined stereochemistry, the conformational rigidity of the cyclopropyl scaffold, and the electronic properties of the 3,4-difluorophenyl moiety.

  • Absolute Stereocontrol (1R,2R): In the synthesis of chiral drugs, establishing the correct stereochemistry early and efficiently is paramount. Utilizing an enantiomerically pure starting material like this (1R,2R)-carboxamide circumvents the need for challenging and often low-yielding chiral resolutions or asymmetric syntheses at later stages. This specific trans-configuration is crucial for ensuring the correct spatial orientation of substituents, which is fundamental for precise molecular recognition at the biological target. While its diastereomer, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, is a well-known key intermediate in the synthesis of the antiplatelet drug Ticagrelor, the (1R,2R) isomer serves as a valuable tool for building structurally distinct but related compounds, or as a starting point for syntheses where an inversion of stereochemistry is planned.[1][2]

  • The Cyclopropyl Scaffold: The cyclopropane ring is more than just a three-carbon linker. Its rigid, planar structure significantly constrains the conformational freedom of the molecule.[3] This rigidity can be a profound advantage in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to enhanced potency and selectivity.[3] The unique electronic properties of the cyclopropane ring, often described as having partial double-bond character, can also favorably influence molecular interactions.[3]

  • The 3,4-Difluorophenyl Moiety: The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry. The 3,4-difluoro substitution pattern on the phenyl ring offers several benefits:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block common metabolic pathways, increase the half-life of the drug, and improve its pharmacokinetic profile.

    • Enhanced Binding Affinity: The strongly electron-withdrawing nature of fluorine can alter the acidity of nearby protons and modulate the electronic character of the aromatic ring (pKa modulation), potentially leading to stronger or more specific interactions (e.g., hydrogen bonds, dipole interactions) with the target protein.[4]

    • Improved Permeability: Strategic fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cellular membranes.

Comparative Analysis: Justifying the Choice

The decision to use (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide is best understood by comparing it with logical alternatives. The primary differentiators are stereochemistry and the nature of the aromatic substitution.

Stereoisomeric Alternatives

The most direct comparators are the other stereoisomers of 2-(3,4-Difluorophenyl)cyclopropanecarboxamide. While chemically similar, their biological effects in a final drug molecule can be drastically different. The (1R,2S) isomer, for example, is the precursor to the amine used in Ticagrelor, a P2Y12 receptor antagonist.[5][6][7] A drug developed from the (1R,2R) isomer would present a different three-dimensional shape to the receptor, likely resulting in significantly different, weaker, or even no biological activity at that specific target. The selection of the (1R,2R) isomer is therefore a deliberate choice made to achieve a specific stereochemical outcome essential for the intended biological target.

Aromatic Substitution Analogs

The advantages of the 3,4-difluoro pattern become clear when compared to non-fluorinated or mono-fluorinated analogs.

Feature(1R,2R)-2-Phenyl ...(1R,2R)-2-(4-Fluorophenyl) ...(1R,2R)-2-(3,4-Difluorophenyl) ...Rationale & Advantage of 3,4-Difluoro
Metabolic Stability LowerModerateHigher The C-F bond is highly resistant to metabolic cleavage. The additional fluorine in the 3-position blocks another potential site of oxidation compared to the 4-fluoro analog.
Receptor Binding BaselinePotentially ImprovedPotentially Enhanced The strong electron-withdrawing nature of two fluorine atoms significantly modulates the electronic distribution of the phenyl ring, creating opportunities for unique dipole-dipole or hydrogen bond interactions with the target protein.[4]
Synthetic Accessibility Generally HigherHighModerate Synthesis requires 1,2-difluorobenzene as a starting material, which is more costly than benzene or fluorobenzene. However, established synthetic routes provide good overall yields.[8]
Lipophilicity (LogP) LowerHigherHighest Fluorine substitution generally increases lipophilicity, which can influence membrane permeability and pharmacokinetic properties.

Table 1: Comparative properties of phenyl, 4-fluorophenyl, and 3,4-difluorophenyl analogs.

Experimental Protocols & Workflows

To ground this guide in practical application, we provide a representative, multi-step synthesis for the title compound, followed by a common transformation.

Synthesis of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid

This procedure is adapted from established methods involving an asymmetric Simmons-Smith cyclopropanation.[9]

Step 1: Synthesis of (E)-3-(3,4-Difluorophenyl)acrylic acid

  • To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in pyridine (5 vol), add malonic acid (1.2 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to 100°C and stir for 4-6 hours until TLC indicates consumption of the aldehyde.

  • Cool the reaction mixture, pour it into a mixture of ice and concentrated HCl (3 vol), and stir.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the product.

Step 2: Reduction to (E)-3-(3,4-Difluorophenyl)prop-2-en-1-ol

  • Suspend the acrylic acid (1.0 eq) in dry THF (10 vol) under a nitrogen atmosphere.

  • Cool the suspension to 0°C.

  • Slowly add a solution of borane-THF complex (1.5 eq, 1M in THF).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction at 0°C with methanol, followed by 1M HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the allylic alcohol.

Step 3: Asymmetric Simmons-Smith Cyclopropanation

  • To a solution of the allylic alcohol (1.0 eq) in dry dichloromethane (DCM, 20 vol) at 0°C, add diethylzinc (2.2 eq, 1M solution in hexanes).

  • Stir for 20 minutes, then add a solution of (R,R)-N,N'-dibenzyl-N,N'-ethylenediaminetartramide (0.1 eq) in dry DCM.

  • Stir for another 20 minutes, then add diiodomethane (2.0 eq) dropwise.

  • Stir the reaction at 0°C for 24 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography to yield [(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl]methanol.

Step 4: Oxidation to the Carboxylic Acid

  • Dissolve the cyclopropylmethanol (1.0 eq) in acetone (10 vol).

  • Add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise at 0°C until a persistent orange color is observed.

  • Stir for 1 hour, then quench with isopropanol.

  • Filter the mixture through celite, and concentrate the filtrate.

  • Extract the product into ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid.[9]

Amidation to (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide

Step 1: Acid Chloride Formation

  • Dissolve the carboxylic acid (1.0 eq) in dry DCM (10 vol) containing a catalytic amount of DMF.

  • Add oxalyl chloride (1.2 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.

Step 2: Amide Formation

  • Dissolve the crude acid chloride in dry THF (10 vol) and cool to 0°C.

  • Bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide (2.0 eq) dropwise.

  • Stir for 1 hour at 0°C.

  • Extract the product with ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide.[10]

Visualizing the Synthetic & Strategic Logic

To better illustrate the concepts discussed, the following diagrams outline the synthetic pathway and the strategic advantages of selecting this intermediate.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Intermediate A 3,4-Difluorobenzaldehyde C (E)-3-(3,4-Difluorophenyl) acrylic acid A->C Knoevenagel Condensation B Malonic Acid B->C D (E)-3-(3,4-Difluorophenyl) prop-2-en-1-ol C->D Reduction E [(1R,2R)-2-(3,4-difluorophenyl) cyclopropyl]methanol D->E Asymmetric Simmons-Smith F (1R,2R)-2-(3,4-Difluorophenyl) cyclopropanecarboxylic acid E->F Oxidation G (1R,2R)-2-(3,4-Difluorophenyl) cyclopropanecarboxamide F->G Amidation

Caption: Synthetic workflow for (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide.

Strategic_Advantages cluster_advantages Core Advantages cluster_outcomes Impact on Final API Start Choice of Key Intermediate Stereo Precise (1R,2R) Stereochemistry Start->Stereo Scaffold Rigid Cyclopropyl Scaffold Start->Scaffold Fluoro 3,4-Difluoro Moiety Start->Fluoro Purity High Enantiomeric Purity Stereo->Purity Potency Enhanced Potency & Selectivity Scaffold->Potency Fluoro->Potency PK Improved PK Profile (Metabolic Stability) Fluoro->PK

Caption: Logical flow from structural advantages to desired API outcomes.

Conclusion

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide is a high-value intermediate for synthetic and medicinal chemists. Its primary advantages lie in the non-negotiable stereochemical control it provides from an early stage, combined with the beneficial properties of the cyclopropyl and difluorophenyl motifs. While alternatives exist, they often require more complex synthetic routes to achieve the same level of stereopurity or fail to provide the enhanced metabolic stability and potential for increased potency offered by the difluoro substitution. For research programs targeting novel chiral therapeutics, the strategic use of this building block can streamline synthesis, reduce costs associated with purification, and ultimately contribute to the development of safer and more effective medicines.

References

  • Benchchem. (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine.
  • Autech Corporation. Exploring (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanaminium (2R)-hydroxy(phenyl)
  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • ChemicalBook. (1R,2R)-2-(3,4-difluorophenyl)cyclopropane carboxaMide | 1006376-62-0.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride.
  • Google Patents. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Zhang, H., et al. Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. Bioorganic & Medicinal Chemistry Letters, 2012.
  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Google Patents. WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)
  • NINGBO JIECHENG CHEMICAL CO.,LTD.
  • Goffin, É., et al. Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi, University of Liège.
  • Ma, Q., & Wang, Z. Stereoselectivity Synthesis of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid. Chinese Journal of Pharmaceuticals, 2014, 45(12): 1125-1127.
  • Ghorai, P., et al. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.

Sources

Comparative

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral Cyclopropanes

For researchers, synthetic chemists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the validation of asymmetric syntheses and the characterization of c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the validation of asymmetric syntheses and the characterization of chiral molecules. Chiral cyclopropanes, a prevalent motif in numerous pharmaceuticals and bioactive compounds, present unique analytical challenges due to their rigid structures and often subtle stereochemical differences.[1] This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of chiral cyclopropanes: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer insights into making informed decisions for your specific analytical needs.

The Central Challenge: Resolving Mirror Images

Enantiomers, being non-superimposable mirror images, possess identical physical properties such as boiling point, solubility, and spectroscopic signatures in an achiral environment.[2] Therefore, specialized analytical techniques are required to differentiate and quantify them. The choice of method hinges on several factors including the volatility of the analyte, the presence of functional groups, sample concentration, and the required level of accuracy and throughput.

Chiral High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

Chiral HPLC is arguably the most widely used technique for ee determination due to its versatility and broad applicability to a vast range of compounds, including non-volatile cyclopropane derivatives.[3] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).

The Principle of Chiral Recognition in HPLC

The core of a successful chiral HPLC separation lies in the transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[4] These complexes have different binding energies, leading to different retention times and, consequently, separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide array of chiral compounds, including cyclopropanes.[3]

Experimental Protocol: Chiral HPLC

This protocol provides a general framework for developing a chiral HPLC method for a novel chiral cyclopropane.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Chiral column (e.g., Daicel Chiralcel® OD-H or Chiralpak® AD-H).

Reagents:

  • HPLC-grade hexane.

  • HPLC-grade isopropanol (IPA).

  • The racemic or enantiomerically enriched cyclopropane sample.

Procedure:

  • Column Selection: Begin with a common polysaccharide-based column such as Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based). These are good starting points for a wide range of analytes.

  • Mobile Phase Preparation: Prepare a starting mobile phase of 90:10 (v/v) hexane/IPA. Degas the mobile phase by sonication for at least 15 minutes to prevent bubble formation in the system.[5]

  • System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. This may take 20-30 minutes.[5]

  • Sample Preparation: Dissolve a small amount of the cyclopropane sample (racemic standard is ideal for initial method development) in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Data Acquisition: Inject 5-10 µL of the prepared sample onto the column. Monitor the elution profile at a suitable wavelength (e.g., 254 nm if the cyclopropane contains an aromatic moiety).[5]

  • Method Optimization:

    • Mobile Phase Composition: If the enantiomers co-elute or the resolution is poor, adjust the percentage of the polar modifier (IPA). Increasing the IPA content will generally decrease retention times, while decreasing it will increase retention and may improve resolution.

    • Flow Rate: A lower flow rate (e.g., 0.5-0.8 mL/min) can sometimes improve resolution, but will increase the analysis time.

    • Temperature: Temperature can significantly impact selectivity. Analyze at different temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition.

  • Calculation of Enantiomeric Excess: Once baseline separation is achieved, integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the following formula:

    ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

    Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Chiral Gas Chromatography (GC): The High-Resolution Specialist for Volatiles

For volatile and thermally stable chiral cyclopropanes, chiral GC offers excellent resolution and sensitivity.[2] Similar to HPLC, the separation is based on the differential interaction of enantiomers with a chiral stationary phase.

The Principle of Chiral Recognition in GC

In chiral GC, cyclodextrin derivatives are the most common CSPs.[2] These cyclic oligosaccharides have a chiral cavity into which one enantiomer may fit better than the other, leading to differences in retention times.

Experimental Protocol: Chiral GC

This protocol is a starting point for the analysis of a volatile chiral cyclopropane derivative.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column like Chirasil-DEX CB).

Reagents:

  • High-purity carrier gas (Hydrogen or Helium).

  • The racemic or enantiomerically enriched cyclopropane sample.

  • An appropriate volatile solvent (e.g., dichloromethane or diethyl ether).

Procedure:

  • Column Installation and Conditioning: Install the chiral GC column according to the manufacturer's instructions. Condition the column by heating it to a temperature slightly above the intended analysis temperature for a few hours to remove any contaminants.

  • Sample Preparation: Prepare a dilute solution of the cyclopropane sample (approximately 1 mg/mL) in a volatile solvent.

  • GC Method Setup:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without causing thermal degradation (e.g., 250°C).

    • Detector Temperature: Set to a temperature higher than the final oven temperature to prevent condensation (e.g., 270°C).

    • Oven Temperature Program: Start with an initial temperature that allows for good separation of early-eluting compounds. A typical starting point is a hold at a lower temperature (e.g., 60°C for 1 min) followed by a temperature ramp (e.g., 5°C/min) to a final temperature that ensures elution of the analytes.

    • Carrier Gas Flow Rate: Set to the optimal linear velocity for the chosen carrier gas (Hydrogen is often preferred for its efficiency).[6]

  • Injection: Inject a small volume (typically 1 µL) of the sample into the GC.

  • Data Analysis: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess using the peak areas as described for the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Rapid and Absolute Method

NMR spectroscopy offers a fundamentally different approach to ee determination. In an achiral solvent, enantiomers are indistinguishable by NMR. However, by introducing a chiral auxiliary, a diastereomeric environment is created, leading to separate and quantifiable signals for each enantiomer.[7] This method is particularly advantageous for its speed and the fact that it can provide an absolute measure of enantiomeric ratio without the need for a racemic standard.

The Principle of Chiral Recognition in NMR

There are two main strategies for inducing diastereomeric non-equivalence in the NMR spectrum:

  • Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently bonded to an enantiomerically pure CDA, forming a mixture of diastereomers. These diastereomers have distinct chemical shifts.[7]

  • Chiral Solvating Agents (CSAs): The chiral analyte forms transient, non-covalent diastereomeric complexes with an enantiomerically pure CSA. This results in different time-averaged chemical shifts for the two enantiomers.[8]

Experimental Protocol: NMR with a Chiral Solvating Agent (CSA)

This protocol describes a general procedure for determining the ee of a chiral cyclopropane containing a functional group capable of interacting with a CSA (e.g., an alcohol, amine, or carboxylic acid).

Instrumentation:

  • High-resolution NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is beneficial for better signal dispersion).

  • Standard 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., CDCl₃, Benzene-d₆).

  • An appropriate enantiomerically pure Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).

  • The enantiomerically enriched cyclopropane sample.

Procedure:

  • Reference Spectrum: Dissolve a known amount of the chiral cyclopropane sample in the deuterated solvent and acquire a standard ¹H NMR spectrum. This will serve as a reference.

  • Sample Preparation with CSA: To the same NMR tube, add a molar equivalent of the CSA. The optimal ratio of CSA to analyte may need to be determined empirically, but a 1:1 ratio is a good starting point.

  • Data Acquisition: Gently mix the sample and re-acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Compare the spectrum with the reference spectrum to identify a proton signal (ideally a singlet or a well-resolved multiplet) of the cyclopropane that shows splitting into two distinct signals in the presence of the CSA.

    • Integrate the two new signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess from the integration values.

Experimental Protocol: NMR with a Chiral Derivatizing Agent (CDA)

This protocol is suitable for chiral cyclopropanes with reactive functional groups like alcohols or amines.

Instrumentation:

  • As above.

Reagents:

  • Deuterated solvent (e.g., CDCl₃).

  • An enantiomerically pure Chiral Derivatizing Agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride).

  • A non-chiral coupling agent/base if necessary (e.g., DMAP, pyridine).

  • The enantiomerically enriched cyclopropane sample.

Procedure:

  • Derivatization: In a small vial, react the chiral cyclopropane with the CDA according to a standard literature procedure for the specific functional group. Ensure the reaction goes to completion to avoid kinetic resolution.

  • Work-up: Perform a simple work-up to remove any excess reagents.

  • NMR Analysis: Dissolve the resulting diastereomeric mixture in a deuterated solvent and acquire a ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved signal that is different for the two diastereomers and calculate the ee from the integration of these signals.

Comparative Analysis of Techniques

FeatureChiral HPLCChiral GCNMR Spectroscopy
Principle Differential partitioning with a Chiral Stationary Phase (CSP)Differential partitioning with a CSPFormation of diastereomeric species with a Chiral Auxiliary
Analyte Requirements Broad applicability, non-volatile compoundsVolatile and thermally stable compoundsRequires a suitable functional group for interaction/derivatization
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL to ng/mL)Moderate (mg/mL)
Analysis Time 10 - 60 minutes per sample5 - 30 minutes per sample< 10 minutes per sample
Sample Requirement Low (µg)Very Low (ng)Higher (mg)
Development Time Can be lengthy, requires screening of columns and mobile phasesModerate, requires optimization of temperature programCan be rapid, especially with CSAs
Cost Moderate to High (expensive chiral columns)Moderate (chiral columns are a significant cost)Low (cost of chiral auxiliaries is relatively low per sample)
Quantitative Accuracy High, requires a racemic standard for method developmentHigh, requires a racemic standardHigh, can be an absolute method (qNMR)
Key Advantage VersatilityHigh resolution for volatile compoundsSpeed and potential for absolute quantification
Key Disadvantage Column cost and method development timeLimited to volatile analytesLower sensitivity, requires specific functional groups

Making the Right Choice: Causality Behind Experimental Decisions

The selection of the most appropriate technique is a critical decision that directly impacts the efficiency and accuracy of your results.

  • For non-volatile, UV-active cyclopropanes, Chiral HPLC is often the first choice. The wide variety of available CSPs provides a high probability of finding a suitable separation method. The choice between a cellulose-based or amylose-based CSP can be influenced by the presence of aromatic groups and hydrogen bonding moieties on the cyclopropane, as these interactions are key to chiral recognition on these phases.

  • If your cyclopropane is volatile and thermally stable, Chiral GC is an excellent option. It often provides superior resolution and faster analysis times compared to HPLC. The presence of polar functional groups may necessitate derivatization to improve volatility and peak shape.

  • When speed is paramount and you have sufficient sample, NMR spectroscopy is a powerful tool. The choice between a CSA and a CDA depends on the reactivity of your cyclopropane. CSAs are generally preferred for their simplicity as they do not require a chemical reaction. However, CDAs can sometimes provide larger and more easily quantifiable chemical shift differences. For cyclopropanes with acidic or basic functional groups, CSAs that operate through acid-base interactions can be particularly effective.

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing A Select Chiral Column B Prepare & Degas Mobile Phase A->B C Equilibrate System B->C E Inject Sample C->E D Dissolve & Filter Sample D->E F Acquire Chromatogram E->F G Integrate Peaks F->G H Calculate ee% G->H GC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing A Install & Condition Chiral Column B Set GC Method Parameters A->B D Inject Sample B->D C Prepare Dilute Sample C->D E Acquire Chromatogram D->E F Integrate Peaks E->F G Calculate ee% F->G

Caption: Chiral GC workflow for ee determination.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Dissolve Sample in Deuterated Solvent B Acquire Reference Spectrum A->B C Add Chiral Auxiliary (CSA/CDA) A->C D Acquire Spectrum of Mixture C->D E Identify & Integrate Split Signals D->E F Calculate ee% E->F

Caption: NMR spectroscopy workflow for ee determination.

Conclusion

The determination of enantiomeric excess for chiral cyclopropanes is a multifaceted analytical challenge that can be effectively addressed by a range of powerful techniques. Chiral HPLC stands out for its versatility, Chiral GC for its high resolution with volatile compounds, and NMR spectroscopy for its speed and absolute quantification capabilities. By understanding the principles, protocols, and practical considerations outlined in this guide, researchers can confidently select and implement the most suitable method for their specific chiral cyclopropane, ensuring the integrity and accuracy of their stereochemical analysis.

References

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Chirality, 17(1), 1-12. [Link]

  • Ghanem, A., & Müller, P. (2005). One-pot synthesis and chiral analysis of cyclopropane derivatives. Chirality, 17(1), 44-50. [Link]

  • Tyteca, E., & Desmet, G. (2012). Chiral separations by HPLC: a practical approach. John Wiley & Sons.
  • Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. [Link]

  • Macherey-Nagel. (n.d.). Chiral Gas Chromatography. [Link]

  • ResearchGate. (2018, June 6). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diastereoselectivity in polar or non-polar aldol products?. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). NMR spectroscopic methods for the determination of enantiomeric purity and absolute configuration. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.
  • Di Bari, L., Pescitelli, G., & Salvadori, P. (2000). Chiral solvating agents for NMR determination of enantiomeric excess. European Journal of Organic Chemistry, 2000(11), 1937-1947.
  • Wenzel, T. J. (n.d.). The Use of NMR Spectroscopy for Chiral Discrimination. Bates College. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

  • Yashima, E., Yamamoto, C., & Okamoto, Y. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chemical Society Reviews, 38(12), 3484-3500.
  • Bull, S. D., et al. (2013). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 90(11), 1494-1497. [Link]

  • ResearchGate. (n.d.). NMR Chiral solvating agents. [Link]

  • King, A. M., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education, 101(2), 743-750. [Link]

  • Hernandez, G. T., et al. (2018). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. ACS Catalysis, 8(12), 11564-11570. [Link]

  • Ghanem, A., Aboul-Enein, H. Y., & Müller, P. (2005). One-pot synthesis and chiral analysis of cyclopropane derivatives. Chirality, 17(1), 44-50. [Link]

  • University of Tokyo. (n.d.). HPLC manual (for chiral HPLC analysis). [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide

Comprehensive Safety and Handling Guide: (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative compounds are...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative compounds are handled with the utmost safety and precision. This guide moves beyond mere compliance, offering a deep, procedurally-grounded framework for the safe handling of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide (CAS No. 1006376-62-0). The protocols herein are designed to create a self-validating system of safety, protecting both the researcher and the integrity of the experiment.

Hazard Identification and Risk Assessment

Understanding the specific hazards of a compound is the logical foundation for any safety protocol. (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide is a solid, white to off-white crystalline substance that requires careful handling due to its potential health effects[1]. While comprehensive toxicological data is not fully available, the existing classifications and the nature of similar chemical structures demand a cautious approach.

The primary risks associated with this compound are exposure through inhalation of dust, direct skin or eye contact, and accidental ingestion[2]. The known hazard classifications provide the causal basis for the specific personal protective equipment (PPE) and handling procedures outlined below[1].

Hazard Identification Summary
GHS Pictogram GHS07[1]
Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowed[1].H315: Causes skin irritation[1].H319: Causes serious eye irritation[1].H335: May cause respiratory irritation[1].
Precautionary Statements P261: Avoid breathing dust[1].P264: Wash hands thoroughly after handling[3].P280: Wear protective gloves/protective clothing/eye protection/face protection[3].P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

A related compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine, is classified as acutely toxic if swallowed, a potential skin sensitizer, and may cause organ damage through repeated exposure, reinforcing the need for stringent safety measures[3].

Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not a checklist; it is a direct response to the identified risks. The following table summarizes the minimum required PPE for handling (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide.

Protection Area Required PPE Rationale & Justification
Eye & Face Chemical safety goggles (meeting ANSI Z87.1 or EN166 standards)[2][4].Causality : Directly mitigates the risk of "serious eye irritation" (H319) from airborne particulates or accidental splashes[1].
Skin & Body - Disposable Nitrile Gloves (double-gloving recommended)[5].- Long-sleeved laboratory coat with knit cuffs[5].- Closed-toe shoes.Causality : Prevents skin contact, addressing the "skin irritation" hazard (H315)[1]. Double-gloving provides an extra barrier against contamination, a standard practice for handling hazardous compounds[5].
Respiratory Work within a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with a particulate filter (e.g., N95) is mandatory[4][6].Causality : Addresses the "may cause respiratory irritation" hazard (H335) by preventing the inhalation of fine dust particles[1][4]. Engineering controls are the primary defense.

Operational and Disposal Plans

Adherence to a strict, step-by-step workflow is critical for safety and reproducibility.

Engineering Controls

Your first line of defense is always engineering controls.

  • Primary Workspace : All handling of the solid compound, including weighing and transfers, must be conducted within a properly functioning chemical fume hood to contain dust and vapors[7].

  • Ventilation : Ensure the laboratory has adequate general ventilation.

  • Proximity to Safety Equipment : An eyewash station and safety shower must be readily accessible and tested regularly[8].

Step-by-Step Handling Protocol
  • Preparation : Before bringing the compound into the workspace, ensure all necessary equipment (spatulas, weigh boats, glassware), PPE, and waste containers are inside the fume hood.

  • Donning PPE : Don PPE in the following order: lab coat, inner gloves, outer gloves, and safety goggles.

  • Handling the Compound :

    • Carefully open the container inside the fume hood.

    • Use a dedicated spatula to transfer the solid. Avoid any actions that could generate dust, such as dropping or rapid scraping[2].

    • If making a solution, add the solid to the solvent slowly.

    • Close the primary container tightly immediately after use.

  • Decontamination : Wipe down the spatula and any affected surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated hazardous waste container.

  • Doffing PPE : Remove PPE in a manner that avoids cross-contamination. Remove outer gloves first, followed by the lab coat, safety goggles, and finally inner gloves.

  • Hygiene : Wash hands thoroughly with soap and water immediately after the procedure is complete[3]. Do not eat, drink, or smoke in the laboratory[3].

Storage and Disposal
  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as specified at 2-8°C[1][2].

  • Waste Characterization : All materials contaminated with (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide, including empty containers, used PPE, and cleaning materials, must be treated as hazardous waste[9].

  • Disposal Procedure :

    • Collect all solid waste in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed[10].

    • Contaminated solvents should be collected in a separate, labeled hazardous liquid waste container.

    • Arrange for disposal through a licensed hazardous waste disposal company, following all local, regional, and national regulations[3][9][11]. Do not dispose of this material down the drain [3][4].

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention[3].

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention[3].

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention[3].

  • Spill Response :

    • Evacuate the immediate area and alert colleagues.

    • Ensure you are wearing the full PPE described in Section 2.

    • Gently cover the solid spill with an inert absorbent material to avoid raising dust.

    • Carefully sweep or scoop the material into a labeled hazardous waste container[2].

    • Clean the spill area thoroughly with a suitable solvent and decontaminating agent. A sodium hypochlorite solution may be used for final cleanup[3].

Workflow Visualization

The following diagram illustrates the critical path for safely handling (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide, reinforcing the procedural steps from preparation to disposal.

G start Start prep 1. Prepare Workspace (Inside Fume Hood) start->prep don_ppe 2. Don Full PPE (Gloves, Goggles, Coat) prep->don_ppe handle 3. Handle Compound (Weigh, Transfer, Dissolve) AVOID DUST don_ppe->handle decon 4. Decontaminate (Tools & Surfaces) handle->decon doff_ppe 5. Doff PPE (Prevent Contamination) decon->doff_ppe waste 6. Segregate & Store Waste (Labeled Hazardous Waste) doff_ppe->waste end End (Wash Hands Thoroughly) waste->end

Caption: Safe Handling and Disposal Workflow.

References

  • European Directorate for the Quality of Medicines & HealthCare. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1- amine;(2S)
  • Fisher Scientific. (2024-03-29).
  • Fisher Scientific.
  • Google Patents. (WO2018090929A1) Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)
  • Omsynth Lifesciences. (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide Product Page.
  • Cayman Chemical. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (hydrochloride) Product Page.
  • ChemicalBook. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)
  • ChemicalBook. (1R,2R)-2-(3,4-difluorophenyl)cyclopropane carboxaMide Product Page.
  • Google Patents. (EP2644590A1) Synthesis of 2-(3,4-difluorophenyl)
  • Google Patents. (EP2644590A1) Synthesis of 2-(3,4-difluorophenyl)
  • Capot Chemical. (2012-12-28). MSDS of Cyclopropanecarboxamide.
  • CymitQuimica. (2023-10-11). 4-(3,5-Difluorophenyl)
  • GIZ. (2018). A safety and chemical disposal guideline for Minilab users.
  • Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Nipissing University. (2019-06-12).
  • U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment.
  • University of California, Santa Barbara - Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
  • Oakland University - Environmental Health and Safety. (2025-2026). Hazardous Waste - EHSO Manual.
  • Synthink. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride Product Page.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide
Reactant of Route 2
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide
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